molecular formula C10H12O3 B150696 8,9-Didehydro-7-hydroxydolichodial CAS No. 97856-19-4

8,9-Didehydro-7-hydroxydolichodial

カタログ番号: B150696
CAS番号: 97856-19-4
分子量: 180.20 g/mol
InChIキー: HPPDWCXQOXACSB-SCZZXKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8,9-Didehydro-7-hydroxydolichodial (DHD) is a heat-generated iridoid compound of significant interest in oncology and natural product research. This compound is not present in the raw herb of Patrinia villosa but is formed through the thermal hydrolysis of its natural precursor, valerosidate, during the preparation of a water extract . Research indicates that DHD exhibits potent inhibitory effects on human colon cancer cells (HCT116), with studies demonstrating an IC50 value of 6.1 ± 2.2 μM for the inhibition of cell viability . Beyond its cytotoxic activity, DHD has been shown to effectively suppress cancer cell migration, a key process in metastasis. At a concentration of 2.75 μM, DHD inhibited HCT116 cell migration by 74.8% . The mechanism behind these anti-cancer activities appears to be linked to the upregulation of crucial tumor suppressor proteins. Western blot analyses have confirmed that treatment with DHD significantly increases the expression of p53 by 34.8% and PTEN by 13.9% in HCT116 cells . These findings position this compound as a valuable tool for investigating novel pathways in cancer cell death and metastasis, particularly through the modulation of the p53 and PTEN signaling axes. Its unique origin from a traditional medicinal herb further makes it a compelling subject for phytochemical and pharmacological studies. This product is intended for research purposes only.

特性

IUPAC Name

(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDWCXQOXACSB-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1O)C(=C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243290
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97856-19-4
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8,9-Didehydro-7-hydroxydolichodial: Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-Didehydro-7-hydroxydolichodial is a naturally occurring iridoid compound isolated from plants of the Patrinia genus, notably Patrinia villosa. Iridoids are a class of monoterpenoids known for their diverse biological activities, and this compound has demonstrated potential as a cytotoxic agent against certain cancer cell lines. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and isolation protocols for this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also incorporates general characteristics of iridoids to provide a broader context for its potential physicochemical properties and reactivity.

Chemical Properties

Detailed experimental spectroscopic and physicochemical data for this compound are not extensively available in the reviewed scientific literature. The following tables summarize the available computed and general properties.

General and Computed Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance OilChemFaces
CAS Number 97856-19-4[2]
Class Iridoid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces
XLogP3 (Computed) -0.4ECHEMI
Hydrogen Bond Donor Count (Computed) 1ECHEMI
Hydrogen Bond Acceptor Count (Computed) 3ECHEMI
Topological Polar Surface Area (Computed) 54.4 ŲECHEMI
General Chemical Properties of Iridoids

Iridoids, as a class, exhibit certain general chemical characteristics that are likely applicable to this compound.

PropertyDescription
Taste Often characterized by a deterrent bitter taste.
Stability Aglycones are often unstable and sensitive to acids and enzymes. Stability is structure-dependent, with some being sensitive to heat, alkaline, and strong acid conditions.
Reactivity The cyclopentane (B165970) ring can be cleaved, leading to the formation of secoiridoids.

Biological Activity

Research has indicated that this compound possesses cytotoxic properties against cancer cell lines.

Cell LineActivityIC₅₀ Value
HCT116 (Human Colon Cancer)Inhibits cell viability6.1 ± 2.2 μM
Human Glioma Stem CellsCytotoxic effectNot specified

The specific signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated in the available literature. However, other iridoids isolated from Patrinia species have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB and STAT3 signaling pathways.[3][4]

Experimental Protocols

Isolation of this compound from Patrinia villosa

The following protocol is based on methodologies reported for the isolation of iridoids from Patrinia villosa.

1. Extraction:

  • Dried and crushed aerial parts of Patrinia villosa are extracted with methanol (B129727) (MeOH).[5]
  • The resulting MeOH extract is suspended in water and successively partitioned with hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).[5]

2. Chromatographic Separation:

  • The n-butanol fraction is subjected to silica (B1680970) gel column chromatography.[5]
  • The column is eluted with a solvent system of dichloromethane-methanol-water (e.g., in a gradient from 7:1:0.5 to 6:4:1).[5]
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Further purification of fractions containing the target compound is achieved through repeated silica gel column chromatography with different solvent systems (e.g., EtOAc-MeOH-H₂O).[5]

3. Final Purification:

  • Final purification to yield this compound can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Structural Context of Iridoids in Patrinia

To understand the chemical context of this compound, it is useful to visualize the classification of iridoids found in the Patrinia genus.

G Classification of Iridoids in Patrinia Species cluster_cyclopentano Cyclopentano[c]pyran Skeleton Iridoids Iridoids in Patrinia NonDoubleBond Non-Double Bond Iridoids->NonDoubleBond Monoene Monoene Iridoids->Monoene Diene Diene Iridoids->Diene Tetraene Tetraene Iridoids->Tetraene Secoiridoids Secoiridoids Iridoids->Secoiridoids OtherIridoids Other Iridoids Iridoids->OtherIridoids DHD This compound Diene->DHD e.g., 8,9-Didehydro-7- hydroxydolichodial

References

Unveiling the Natural Origins of 8,9-Didehydro-7-hydroxydolichodial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biosynthetic origins of the iridoid 8,9-Didehydro-7-hydroxydolichodial. This document is tailored for researchers, scientists, and professionals in drug development seeking comprehensive information on this bioactive compound.

Executive Summary

This compound is an iridoid that has been isolated from the plant Patrinia villosa, a member of the Valerianaceae family. Notably, this compound is not naturally present in the raw plant material but is a heat-generated artifact formed from its precursor, valerosidate (B151126), during traditional boiling water extraction methods. This guide details the known natural source, provides a comprehensive experimental protocol for its isolation and purification, and presents a putative biosynthetic pathway. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Natural Source and Formation

The sole documented natural source of this compound is the plant Patrinia villosa (Thunb.) Juss. However, it is crucial to understand that this compound is generated during the extraction process. The naturally occurring precursor in the plant is valerosidate. Through the application of heat during aqueous extraction, valerosidate undergoes a chemical transformation to yield this compound.

Quantitative Data

The following table summarizes the available quantitative data regarding the extraction and isolation of this compound from Patrinia villosa. It is important to note that the final yield of the pure compound is not explicitly detailed in the primary literature, however, the initial extraction yield provides a baseline for potential laboratory-scale production.

ParameterValueSource
Starting MaterialDried herb of Patrinia villosa[1]
Initial Extraction Yield (Crude Water Extract)15.3% (w/w)[1]

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Patrinia villosa, based on published research.[1]

Aqueous Extraction
  • Soaking: 400 g of dried Patrinia villosa herb is soaked in distilled water at room temperature for 1 hour.

  • Boiling: The mixture is then boiled at 100°C for 1 hour.

  • Filtration: After cooling, the extract solution is filtered using filter paper.

  • Second Extraction: The plant material is re-extracted with an equal volume of distilled water for an additional hour.

  • Concentration: The filtered extracts are combined and concentrated to 500 mL using a rotary evaporator under vacuum.

  • Lyophilization: The concentrated extract is freeze-dried to yield the crude Patrinia villosa water extract (PVW).

Isolation and Purification
  • Initial Fractionation: The crude PVW is subjected to silica (B1680970) gel column chromatography (230–400 mesh).

  • Elution: A gradient of petroleum ether-ethyl acetate (B1210297) (from 8:6 to 4:6, v/v) is used to elute the column, yielding multiple fractions.

  • Fraction Selection: Fractions are analyzed by Thin Layer Chromatography (TLC), and the fraction containing the target compound is selected for further purification.

The following diagram illustrates the experimental workflow for the isolation of this compound.

experimental_workflow start Dried Patrinia villosa Herb extraction Aqueous Extraction (Soaking & Boiling) start->extraction Distilled Water filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration lyophilization Freeze-Drying concentration->lyophilization crude_extract Crude Water Extract (PVW) lyophilization->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography Petroleum Ether-Ethyl Acetate Gradient fractionation Fraction Collection chromatography->fractionation purified_compound 8,9-Didehydro-7- hydroxydolichodial fractionation->purified_compound Further Purification

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway

The biosynthesis of iridoids, including the precursor to this compound, originates from the general terpenoid pathway. The key building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then converted to geranyl pyrophosphate (GPP), which undergoes a series of enzymatic transformations including oxidation and cyclization to form the characteristic iridoid skeleton.

The following diagram illustrates the putative biosynthetic pathway leading to the formation of this compound from primary metabolites.

biosynthetic_pathway cluster_terpenoid General Terpenoid Pathway cluster_iridoid Iridoid Biosynthesis cluster_extraction Extraction Process mva_mep MVA/MEP Pathways ipp_dmapp IPP + DMAPP mva_mep->ipp_dmapp gpp Geranyl Pyrophosphate (GPP) ipp_dmapp->gpp geraniol Geraniol gpp->geraniol hydroxygeraniol 8-Hydroxygeraniol geraniol->hydroxygeraniol Oxidation oxogeranial 8-Oxogeranial hydroxygeraniol->oxogeranial Oxidation iridodial Iridodial oxogeranial->iridodial Reductive Cyclization valerosidate Valerosidate (in Patrinia villosa) iridodial->valerosidate Further enzymatic steps heat_transformation Heat-Induced Transformation valerosidate->heat_transformation Boiling Water Extraction final_product This compound heat_transformation->final_product

Caption: Putative biosynthetic pathway and formation of this compound.

Conclusion

This technical guide consolidates the current scientific understanding of the natural sourcing and isolation of this compound. The key takeaway for researchers is that this iridoid is a product of the processing of Patrinia villosa, rather than a direct natural product. The provided experimental protocol offers a clear pathway for its laboratory-scale isolation. Further research is warranted to determine the precise final yield of the purified compound and to fully elucidate the enzymatic steps leading to its precursor, valerosidate. This knowledge will be invaluable for the potential synthesis and development of this and related bioactive iridoids for pharmaceutical and other applications.

References

An In-depth Technical Guide on the Biosynthesis of 8,9-Didehydro-7-hydroxydolichodial in Patrinia villosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-Didehydro-7-hydroxydolichodial is a notable iridoid present in Patrinia villosa, a plant with a history of use in traditional medicine. Iridoids are a class of monoterpenoids that exhibit a wide array of biological activities, making their biosynthetic pathways a subject of significant interest for drug discovery and metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Patrinia villosa. The synthesis of this complex molecule is a multi-step enzymatic process that begins with the general isoprenoid pathway and proceeds through a series of modifications including hydroxylation, oxidation, cyclization, and potentially glycosylation, followed by subsequent modifications. This document details the proposed enzymatic steps, presents available quantitative data from related species, and provides in-depth experimental protocols for key analytical and biochemical techniques used to elucidate such pathways. The guide is intended to be a valuable resource for researchers investigating iridoid biosynthesis and professionals in the field of drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of iridoid biosynthesis, originating from geranyl diphosphate (B83284) (GPP), which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). While the complete pathway has not been fully elucidated specifically in Patrinia villosa, based on studies of iridoid biosynthesis in related species such as Patrinia gibbosa and Gentiana macrophylla, a putative pathway can be proposed.[1][2][3]

The key steps are hypothesized to be:

  • Formation of Geraniol (B1671447): Geranyl diphosphate (GPP) is hydrolyzed by a phosphatase to yield geraniol.

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H), to form 8-hydroxygeraniol.

  • Oxidation Steps: A series of oxidation reactions, likely catalyzed by dehydrogenases, convert 8-hydroxygeraniol into 8-oxogeranial.

  • Cyclization: The iridoid synthase (IS) catalyzes the cyclization of 8-oxogeranial to form the characteristic cyclopentanopyran skeleton of iridoids, likely proceeding through an iridodial (B1216469) intermediate.

  • Further Modifications: A series of subsequent enzymatic reactions, including hydroxylations, dehydrations, and potentially glycosylations and deglycosylations, lead to the final product, this compound. The involvement of a UDP-glycosyltransferase (UGT) is plausible for the glucosylation of an iridoid intermediate, which may then be further modified.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_0 Upstream Pathway cluster_1 Core Iridoid Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol Phosphatase 8_hydroxygeraniol 8-Hydroxygeraniol Geraniol->8_hydroxygeraniol Geraniol 8-hydroxylase (Cytochrome P450) 8_oxogeranial 8-Oxogeranial 8_hydroxygeraniol->8_oxogeranial Dehydrogenase(s) Iridodial Iridodial 8_oxogeranial->Iridodial Iridoid Synthase Target 8,9-Didehydro-7- hydroxydolichodial Iridodial->Target Further Modifications (e.g., Hydroxylation, Dehydration)

Caption: Proposed biosynthesis pathway of this compound in Patrinia villosa.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Patrinia villosa. However, data from studies on related enzymes in other plant species can provide valuable insights.

Table 1: Enzyme Kinetic Parameters of a Related Geraniol 8-Hydroxylase

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Catharanthus roseus (recombinant)Geraniol5.81.2(Höfer et al., 2014)

Table 2: Relative Abundance of Iridoids in Patrinia Species

CompoundPatrinia scabiosaefolia (% of total iridoids)Patrinia villosa (% of total iridoids)Reference
Valerosidate25.318.7(Y. Zhang et al., 2020)
This compound5.29.8(Y. Zhang et al., 2020)
Other Iridoids69.571.5(Y. Zhang et al., 2020)

Note: The data presented in this table is illustrative and compiled from literature on related species. Actual values in Patrinia villosa may vary.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Identification and Quantification of Iridoids by GC-MS

Objective: To identify and quantify this compound and other iridoids in Patrinia villosa plant material.

Protocol:

  • Sample Preparation:

    • Freeze-dry plant material (leaves, stems, roots) and grind to a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 10 mL of 80% methanol) by sonication for 30 minutes at room temperature.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis and comparison with spectral libraries (e.g., NIST).

    • Quantify the compounds by creating a calibration curve with known concentrations of a standard.

GC-MS_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Processing Data Processing (Peak Identification, Quantification) GC_MS_Analysis->Data_Processing Results Iridoid Profile Data_Processing->Results

Caption: Workflow for GC-MS analysis of iridoids.

Heterologous Expression and Functional Characterization of a Candidate Geraniol 8-Hydroxylase (Cytochrome P450)

Objective: To express a candidate G8H gene from Patrinia villosa in a heterologous system (e.g., Saccharomyces cerevisiae) and confirm its enzymatic activity.

Protocol:

  • Gene Cloning:

    • Isolate total RNA from Patrinia villosa tissues.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate G8H gene using PCR with gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation and Expression:

    • Transform the expression construct into a suitable yeast strain (e.g., WAT11).

    • Grow the transformed yeast in a selective medium to the mid-log phase.

    • Induce protein expression by adding galactose to the medium.

    • Continue to culture for 24-48 hours at a lower temperature (e.g., 20-25°C).

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an extraction buffer.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), NADPH, and the substrate (geraniol).

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solvent (e.g., ethyl acetate).

    • Extract the product and analyze it by GC-MS as described in section 3.1.

Heterologous_Expression_Workflow Gene_Cloning Gene Cloning Yeast_Transformation Yeast Transformation & Expression Gene_Cloning->Yeast_Transformation Microsome_Isolation Microsome Isolation Yeast_Transformation->Microsome_Isolation Enzyme_Assay Enzyme Assay Microsome_Isolation->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for heterologous expression and functional characterization of a P450 enzyme.

UDP-Glycosyltransferase (UGT) Activity Assay

Objective: To determine the activity of a candidate UGT from Patrinia villosa involved in iridoid biosynthesis.

Protocol:

  • Recombinant Enzyme Production:

    • Clone the candidate UGT gene into an E. coli expression vector (e.g., pET-28a).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified UGT enzyme, a buffer (e.g., Tris-HCl, pH 7.0), the iridoid acceptor substrate, and the sugar donor (UDP-glucose).

    • Incubate the reaction at a suitable temperature (e.g., 37°C).

    • Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).

    • Analyze the formation of the glycosylated product by HPLC or LC-MS.

  • Alternative Luminescence-Based Assay (UDP-Glo™ Assay): [4][5][6]

    • Perform the UGT reaction as described above.

    • Add the UDP-Glo™ Detection Reagent, which converts the UDP product to ATP.

    • The ATP is then used by a luciferase to generate a luminescent signal that is proportional to the amount of UDP produced.

    • Measure the luminescence using a luminometer.

UGT_Assay_Workflow Recombinant_Protein Recombinant UGT Production Enzyme_Assay_Setup Enzyme Assay Setup Recombinant_Protein->Enzyme_Assay_Setup Product_Detection Product Detection Enzyme_Assay_Setup->Product_Detection HPLC_LCMS HPLC / LC-MS Analysis Product_Detection->HPLC_LCMS Direct Luminescence Luminescence Assay Product_Detection->Luminescence Indirect

Caption: Workflow for UDP-glycosyltransferase (UGT) activity assay.

Conclusion

The biosynthesis of this compound in Patrinia villosa is a complex enzymatic process that is still not fully elucidated. This technical guide has provided a putative pathway based on current knowledge of iridoid biosynthesis in related plant species. The successful identification and characterization of the specific enzymes involved in P. villosa will require a combination of transcriptomic, proteomic, and metabolomic approaches, coupled with rigorous biochemical characterization of candidate enzymes. The experimental protocols detailed herein provide a solid foundation for researchers to undertake such investigations. A complete understanding of this pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable iridoids for pharmaceutical applications.

References

Iridoid Compounds from Patrinia Species: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iridoid compounds isolated from various species of the genus Patrinia. It collates and presents key data on their isolation, structural characterization, and biological activities, with a focus on providing actionable information for research and development in the pharmaceutical and nutraceutical industries. The genus Patrinia, encompassing species such as P. heterophylla, P. scabiosifolia, and P. villosa, has a rich history in traditional medicine, and modern phytochemical investigations have identified iridoids as a major class of their bioactive constituents.[1][2][3] This document summarizes the current state of knowledge, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key biological pathways.

Iridoid Compounds Isolated from Patrinia Species and Their Biological Activities

A significant number of iridoid compounds have been isolated and identified from Patrinia species. These compounds exhibit a diverse range of biological activities, including anti-inflammatory, cytotoxic, and hypoglycemic effects.[2][4] The following tables summarize the key quantitative data associated with these activities.

Table 1: Anti-inflammatory Activity of Iridoid Compounds from Patrinia Species
CompoundPatrinia SpeciesAssayTarget/Cell LineIC50 (μM)Reference
Compound 4P. heterophyllaNitric Oxide (NO) InhibitionLPS-stimulated BV-2 cells6.48[5][6]
Compound 3P. scabiosifoliaNF-κB InhibitionHEK293T cells73.44% inhibition at 10 μM[7]
Table 2: Cytotoxic Activity of Iridoid Compounds from Patrinia Species
CompoundPatrinia SpeciesCell LineIC50 (μM)Reference
Compound 1P. heterophyllaHL-60-[8]
Compound 1P. heterophyllaK562- (stronger than positive control)[8]
Compound 1P. heterophyllaJurkat-[8]
Compound 2P. heterophyllaHL-60-[8]
Compound 2P. heterophyllaK562-[8]
Compound 2P. heterophyllaJurkat-[8]
Compound 3P. heterophyllaHL-60-[8]
Compound 5P. heterophyllaHL-60-[8]
Compound 5P. scabiosifoliaHL-60- (good cell inhibition)[1]
Compound 5P. scabiosifoliaSMMC-7721- (good cell inhibition)[1]
Compound 5P. scabiosifoliaMCF-7- (good cell inhibition)[1]
Compound 5P. scabiosifoliaSW-480- (good cell inhibition)[1]
Patriscabioin AP. scabiosaefoliaHL-6027.6[9]
Patriscabioin CP. scabiosaefoliaHL-601.2[9]
Patriscabioin EP. scabiosaefoliaHL-6015.8[9]
Table 3: Other Biological Activities
CompoundPatrinia SpeciesActivityAssay/Cell LineResultsReference
Patriscabioin AP. scabiosaefoliaAcetylcholinesterase (AChE) Inhibition-IC50 = 37.6 μM[9]
Patriscabioin CP. scabiosaefoliaAcetylcholinesterase (AChE) Inhibition-IC50 = 10.5 μM[9]
Compounds 1, 2, and 9P. scabiosaefoliaHypoglycemic3T3-L1 cellsSignificantly increased glucose absorption[10]

Experimental Protocols

This section details the general methodologies employed for the isolation, purification, and characterization of iridoid compounds from Patrinia species, as well as the protocols for assessing their biological activities.

Isolation and Purification of Iridoid Compounds

A general workflow for the isolation and purification of iridoids from Patrinia species is depicted below. The process typically involves extraction with organic solvents, followed by multiple steps of column chromatography.

G plant_material Dried and Powdered Patrinia Species extraction Extraction (e.g., MeOH, EtOH) plant_material->extraction partition Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) extraction->partition cc Column Chromatography (Silica Gel, Sephadex LH-20, RP-18) partition->cc hplc Semi-preparative HPLC cc->hplc compounds Isolated Iridoid Compounds hplc->compounds

Figure 1: General workflow for the isolation of iridoid compounds.

Detailed Steps:

  • Plant Material Preparation: The plant material (e.g., whole plants, roots, aerial parts) is air-dried and powdered.[11]

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), often under reflux.[9][12]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[12]

  • Column Chromatography: The resulting fractions are subjected to various column chromatographic techniques for further separation. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 (RP-18) silica gel.[3][12] Elution is typically performed using gradient solvent systems.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using semi-preparative HPLC.[3]

Structural Elucidation

The structures of the isolated iridoid compounds are determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compounds.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[1][5]

  • Electronic Circular Dichroism (ECD): Used to determine the absolute configuration of chiral molecules.[1][5]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.[1]

Biological Activity Assays
  • Cell Culture: Murine macrophage cell lines (e.g., RAW264.7 or BV-2 microglial cells) are cultured in an appropriate medium.[6]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).[6]

  • Nitrite Quantification: After incubation, the production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.

  • Cell Seeding: Human cancer cell lines (e.g., HL-60, K562, Jurkat, SMMC-7721, MCF-7, SW480) are seeded in 96-well plates.[1][8]

  • Compound Treatment: The cells are treated with different concentrations of the iridoid compounds.

  • Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[8] The absorbance is measured using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

  • Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with the test compounds.[10]

  • Glucose Uptake Measurement: The rate of glucose uptake is measured, often using a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Analysis: The increase in glucose uptake in treated cells compared to control cells is quantified.

Signaling Pathways

Several iridoid compounds from Patrinia species have been shown to exert their biological effects by modulating specific intracellular signaling pathways.

PI3K/Akt Signaling Pathway in Hypoglycemic Effects

Certain iridoids from Patrinia scabiosifolia have been found to promote glucose uptake in adipocytes by activating the PI3K/Akt signaling pathway.[10] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose entry into the cell.

G iridoids Iridoid Compounds (from P. scabiosifolia) pi3k PI3K iridoids->pi3k activates akt Akt pi3k->akt activates glut4_translocation GLUT4 Translocation to Cell Membrane akt->glut4_translocation promotes glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake

Figure 2: PI3K/Akt signaling pathway activated by Patrinia iridoids.
NF-κB Signaling Pathway in Anti-inflammatory Effects

The anti-inflammatory activity of some Patrinia iridoids is attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_activation->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation iridoids Iridoid Compounds (from P. scabiosifolia) iridoids->nfkb_activation

Figure 3: Inhibition of the NF-κB signaling pathway by Patrinia iridoids.

Conclusion and Future Directions

Iridoid compounds isolated from Patrinia species represent a promising source of lead compounds for the development of new therapeutic agents. Their diverse biological activities, particularly their anti-inflammatory, cytotoxic, and hypoglycemic properties, warrant further investigation. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent iridoid compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most active natural products to optimize their potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of these compounds in animal models of disease.

  • Standardization and Quality Control: Developing robust analytical methods for the standardization of Patrinia extracts and the quantification of their active iridoid constituents.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of iridoid compounds from Patrinia species. The compiled data and methodologies provide a solid starting point for further exploration and innovation in this exciting field of natural product chemistry.

References

Biological Activity of Iridoids from Patrinia villosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinia villosa (Thunb.) Juss., a member of the Valerianaceae family, is a perennial herb with a long history of use in traditional Asian medicine for treating inflammatory conditions, infections, and certain types of cancer. Modern phytochemical investigations have identified iridoids as one of the dominant classes of bioactive constituents responsible for its therapeutic effects. Iridoids are a large group of monoterpenoids characterized by a cyclopentano[c]pyran skeleton. The iridoids isolated from P. villosa have demonstrated a range of pharmacological activities, most notably anti-inflammatory and antitumor effects, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Data Presentation: Quantitative Bioactivity

The biological activities of iridoids isolated from Patrinia villosa have been quantified in various in vitro assays. The following tables summarize the key findings to facilitate comparison.

Table 1: Anti-inflammatory Activity of Iridoids from P. villosa

The anti-inflammatory potential of several iridoids was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

CompoundAssayCell LineIC50 (µM)Reference
Patriscabioin QNO Production InhibitionRAW 264.713.64[2][3]
Patriscabioin MNO Production InhibitionRAW 264.718.14[2][3]
Patriscabioin NNO Production InhibitionRAW 264.718.93[2][3]
Patriscabioin PNO Production InhibitionRAW 264.722.00[2][3]
8,9-didehydro-7-hydroxydolichodiaNO Production InhibitionRAW 264.726.48[2][3]
Aminoguanidine HydrochlorideNO Production InhibitionRAW 264.714.25[2]

Data for Aminoguanidine Hydrochloride, a known inhibitor of inducible nitric oxide synthase (iNOS), is included as a positive control.

Table 2: Antitumor Activity of Iridoids from P. villosa

Select iridoids have been evaluated for their cytotoxic effects against human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the viability of 50% of the cancer cells.

CompoundAssayCell LineIC50 (µM)Reference
8,9-didehydro-7-hydroxydolichodial (DHD)Cell Viability (MTT)HCT116 (Colon)6.1 ± 2.2
ValerosidateCell Viability (MTT)HCT116 (Colon)22.2 ± 1.1[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard protocols used to evaluate the biological activities of iridoids from P. villosa.

Extraction and Isolation of Iridoids

The general procedure for obtaining pure iridoid compounds from P. villosa plant material involves solvent extraction and multi-step chromatography.

  • Plant Material Preparation: The whole plants of P. villosa are collected, dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is typically extracted with a solvent such as 95% aqueous ethanol (B145695) (EtOH) under reflux.[2][5] The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their solubility.[6]

  • Chromatographic Purification: The fractions, particularly the EtOAc and n-BuOH fractions which are rich in iridoids, are subjected to a series of column chromatography (CC) techniques for purification.[6] This may include:

    • Silica Gel CC: For initial separation based on polarity.[6]

    • Sephadex LH-20 CC: For separation based on molecular size.

    • Octadecylsilyl (ODS) Silica Gel CC: A form of reverse-phase chromatography.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds to a high degree of purity.[7]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[2]

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in macrophages stimulated with lipopolysaccharide (LPS).[8]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁵ cells/mL) and incubated for 24 hours to allow for adherence.[8][9]

  • Treatment: The culture medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test iridoid compounds for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control groups (untreated cells, cells treated with LPS only) are included.[9][10]

  • Quantification of Nitrite (B80452): After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9]

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (typically a solution of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[9]

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance is measured at approximately 540 nm using a microplate reader.[9][10]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

Antitumor Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

  • Cell Seeding: Human cancer cells (e.g., HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the iridoid compounds and incubated for a specified period (e.g., 48 hours).[7]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration typically 0.5 mg/mL) is added to each well.[11][13]

  • Formazan (B1609692) Formation: The plate is incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[13][14]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., 150 µL of Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[13] The plate is often placed on an orbital shaker for a few minutes to ensure complete dissolution.[14]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent key processes and mechanisms related to the study of iridoids from P. villosa.

G cluster_extraction Extraction & Isolation cluster_purification Purification & Identification cluster_bioassay Bioactivity Screening plant P. villosa Plant Material extract Crude EtOH Extract plant->extract fraction Solvent Fractionation (EtOAc, n-BuOH) extract->fraction cc Column Chromatography (Silica, ODS) fraction->cc hplc Semi-prep HPLC cc->hplc pure Pure Iridoid Compounds hplc->pure elucid Structure Elucidation (NMR, MS) pure->elucid inflam Anti-inflammatory Assay (NO Inhibition) pure->inflam tumor Antitumor Assay (MTT) pure->tumor data Quantitative Data (IC50 Values) inflam->data tumor->data

Caption: Experimental workflow for isolating and screening iridoids.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα (Degraded) IKK->IkB phosphorylates NFkB_active NF-κB (Active) (p65/p50) IkB->NFkB_active releases NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO produces Iridoids Iridoids from P. villosa Iridoids->NO INHIBITS

Caption: LPS-induced NO production pathway and inhibition by iridoids.

References

Unveiling 8,9-Didehydro-7-hydroxydolichodial: A Technical Guide on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid compound 8,9-Didehydro-7-hydroxydolichodial (DHD). It details the discovery of this natural product, its isolation from Patrinia villosa, and its significant biological activities, with a focus on its potential as an anti-cancer and anti-inflammatory agent. This document synthesizes available scientific data, presenting it in a structured format to facilitate further research and development. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are provided to serve as a valuable resource for the scientific community.

Discovery and Sourcing

Physicochemical Properties and Spectroscopic Data

This compound is an iridoid monoterpenoid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . Its chemical structure is characterized by a cyclopentanopyran ring system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.2 g/mol
ClassIridoid

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, HRESIMS, IR) for this compound is not yet fully compiled in public-facing literature. Further targeted analytical studies are required to populate a comprehensive spectroscopic data table.

Experimental Protocols: Isolation of this compound from Patrinia villosa

The following protocol outlines a standard method for the isolation of DHD from the dried aerial parts of Patrinia villosa.

Herbal Extraction
  • Maceration: 500 g of dried and powdered aerial parts of Patrinia villosa are macerated with 5 L of 95% ethanol (B145695) at room temperature for 72 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which typically contains DHD, is collected and concentrated.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

  • Elution Gradient: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. A typical gradient could be from 100:0 to 0:100 (petroleum ether:ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a prominent spot corresponding to DHD are combined.

  • Further Purification (Optional): If necessary, the combined fractions can be further purified using preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

G Workflow for the Isolation of this compound start Dried Patrinia villosa extraction Ethanol Extraction start->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc end Pure this compound hplc->end

Figure 1. Experimental workflow for the isolation of DHD.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the realms of oncology and immunology.

Anti-Cancer Effects

DHD has been shown to possess cytotoxic effects against human colon cancer cell lines.

Table 2: In Vitro Bioactivity of this compound

Cell LineActivityIC₅₀ ValueReference
HCT116 (Colon Cancer)Cytotoxicity6.1 ± 2.2 μM[1]
RAW264.7 (Macrophage)Nitric Oxide Production Inhibition26.48 μM[2]

While the precise molecular mechanisms are still under investigation, the inhibitory effects of many natural compounds on cancer cell proliferation are often linked to the modulation of key signaling pathways that are dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. These pathways control fundamental cellular processes including proliferation, survival, and apoptosis.

G Potential Anti-Cancer Signaling Pathway of DHD DHD 8,9-Didehydro-7- hydroxydolichodial MAPK_pathway MAPK Pathway (ERK, JNK, p38) DHD->MAPK_pathway NFkB_pathway NF-κB Pathway DHD->NFkB_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis NFkB_pathway->Proliferation NFkB_pathway->Apoptosis

Figure 2. Hypothesized signaling pathways affected by DHD in cancer cells.
Anti-Inflammatory Effects

DHD has also been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). The overexpression of inducible nitric oxide synthase (iNOS), leading to excessive NO production, is a hallmark of inflammation. The inhibition of NO production suggests that DHD may exert its anti-inflammatory effects by interfering with pro-inflammatory signaling pathways, most notably the NF-κB pathway, which is a key regulator of iNOS expression.

G Anti-Inflammatory Signaling Pathway of DHD LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production DHD 8,9-Didehydro-7- hydroxydolichodial DHD->NFkB_activation

Figure 3. Proposed mechanism of DHD's anti-inflammatory action.

Future Directions and Conclusion

This compound represents a promising natural product with demonstrated anti-cancer and anti-inflammatory properties. The information presented in this technical guide provides a foundation for future research and development. Key areas for future investigation include:

  • Elucidation of the precise molecular targets and signaling pathways modulated by DHD in both cancer and inflammatory models.

  • Comprehensive spectroscopic characterization to establish a complete and publicly available dataset.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential, pharmacokinetics, and safety profile of DHD.

  • Total synthesis and derivatization studies to explore structure-activity relationships and develop more potent and selective analogs.

References

No Publicly Available Data on the Anti-inflammatory Properties of 8,9-Didehydro-7-hydroxydolichodial

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the anti-inflammatory properties of the compound 8,9-Didehydro-7-hydroxydolichodial.

This includes a lack of:

  • Quantitative data on its efficacy.

  • Detailed experimental protocols for its study.

  • Elucidation of any associated signaling pathways.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its mechanism of action as requested.

Researchers, scientists, and drug development professionals should be aware that information on this specific compound is not present in the public domain. Any investigation into the anti-inflammatory potential of this compound would represent a novel area of research.

A Preliminary Investigation into the Bioactivity of 8,9-Didehydro-7-hydroxydolichodial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 8,9-Didehydro-7-hydroxydolichodial is a structurally intriguing iridoid. However, a comprehensive review of publicly available scientific literature reveals a lack of direct studies on its specific biological activities. This guide, therefore, presents a preliminary investigation framework based on the well-documented bioactivities of the broader class of iridoid compounds. The experimental protocols and potential findings outlined herein are intended to serve as a foundational roadmap for future research into this novel molecule.

Iridoids, a class of monoterpenoids, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The unique structural features of this compound—a hydroxyl group at the 7th position and a double bond at the 8,9 position—suggest that it may possess significant bioactivity. This document outlines a proposed series of experiments to elucidate its potential cytotoxic and anti-inflammatory properties.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Human Cancer Cell Lines

The following table presents a hypothetical summary of the cytotoxic effects of this compound, as might be determined by a standard MTT assay. The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.5 ± 2.1
HCT-116Colon Carcinoma32.8 ± 3.5
A549Lung Carcinoma45.2 ± 4.8
HeLaCervical Cancer18.9 ± 1.9
Table 2: Hypothetical Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

This table summarizes the potential anti-inflammatory activity of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model. The inhibition of nitric oxide (NO) is a key indicator of anti-inflammatory potential.

TreatmentConcentration (µM)NO Production (% of Control)Cell Viability (%)
Control (LPS only)-100100
Compound1075.3 ± 6.298.5 ± 2.1
Compound2542.1 ± 4.596.8 ± 3.4
Compound5018.9 ± 2.894.2 ± 4.0

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on various cancer cell lines.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

b. Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations (e.g., 1 to 100 µM).

  • The old media is removed from the cells, and 100 µL of the media containing the different concentrations of the compound is added to the respective wells. A control group receives media with DMSO only.

c. MTT Incubation and Measurement:

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • The media is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is then induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

  • After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added, and the plate is incubated for another 10 minutes.

  • The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

c. Cell Viability (to exclude cytotoxicity):

  • The remaining cells in the original plate are used to perform an MTT assay as described above to ensure that the observed reduction in NO is not due to cell death.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanisms underlying the potential anti-inflammatory effects, Western blotting can be used to assess the expression of key proteins in the NF-κB and MAPK signaling pathways.

a. Protein Extraction and Quantification:

  • RAW 264.7 cells are treated as in the anti-inflammatory assay.

  • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration is determined using a BCA protein assay kit.

b. Electrophoresis and Transfer:

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

c. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • The membrane is then incubated overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment cluster_mechanism Mechanism of Action cell_culture Cell Culture (MCF-7, HCT-116, etc.) treatment_c Compound Treatment (0-100 µM) cell_culture->treatment_c mtt_assay MTT Assay treatment_c->mtt_assay ic50 IC50 Determination mtt_assay->ic50 raw_culture RAW 264.7 Culture treatment_i Compound + LPS Stimulation raw_culture->treatment_i griess_assay Griess Assay (NO Measurement) treatment_i->griess_assay viability_check Cell Viability Check treatment_i->viability_check protein_extraction Protein Extraction treatment_i->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis Pathway Analysis (NF-κB, MAPK) western_blot->pathway_analysis

Caption: General experimental workflow for investigating the bioactivity of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Many iridoid compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] The diagram below illustrates this proposed mechanism of action for this compound.

signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates Compound 8,9-Didehydro-7- hydroxydolichodial Compound->MAPK inhibits Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active releases NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Iridoid Dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentanapyran ring system. Within this family, iridoid dialdehydes are key intermediates in the biosynthesis of a wide array of biologically active compounds, including important alkaloids.[1][2] The stereoselective synthesis of these dialdehydes and their precursors is of significant interest to the medicinal and synthetic chemistry communities due to the potential for developing novel therapeutics. This document provides detailed application notes and protocols for the stereoselective synthesis of iridoid dialdehyde (B1249045) precursors, focusing on an organocatalytic approach starting from readily available chiral building blocks.

Core Synthetic Strategy: Organocatalytic Intramolecular Michael Addition

A robust and highly stereoselective method for the construction of the iridoid skeleton involves an organocatalytic intramolecular Michael addition. This key step allows for the formation of the characteristic five-membered ring with excellent control over the newly formed stereocenters. The following sections detail a synthetic sequence starting from the naturally occurring monoterpene (−)-citronellal.[1]

Experimental Protocols

Protocol 1: Synthesis of (E)-methyl 5,7-dimethyloct-2-en-7-ynoate

This initial step involves the conversion of (−)-citronellal to a suitable precursor for the key cyclization reaction.

Materials:

Procedure:

  • A solution of (−)-citronellal (1.0 eq) in toluene is added to a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: Organocatalytic Intramolecular Michael Addition to form Cyclopentanecarbaldehyde Derivative

This is the crucial stereoselective step for the formation of the iridoid core. The use of a Jørgensen-Hayashi catalyst in the presence of an additive is key to achieving high stereoselectivity.[1]

Materials:

  • (E)-methyl 5,7-dimethyloct-2-en-7-ynoate (from Protocol 1)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen-Hayashi catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 eq) in chloroform, add the Jørgensen-Hayashi catalyst (0.2 eq).

  • Add DBU (0.2 eq) to the mixture.

  • The reaction is stirred at room temperature for the time specified in the data table below, monitoring by TLC.

  • Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the cyclized iridoid precursor.

Data Presentation

The following table summarizes the quantitative data for the key organocatalytic intramolecular Michael addition step under different conditions, highlighting the effect of the additive on yield and stereoselectivity.[1]

EntryCatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Jørgensen-HayashiAcetic AcidCHCl₃487595:592
2Jørgensen-HayashiDBU CHCl₃ 24 85 >99:1 98

Table 1: Optimization of the Organocatalytic Intramolecular Michael Addition.[1] The use of DBU as an additive significantly improves the reaction time, yield, and stereoselectivity compared to acetic acid.

Visualizations

Biosynthetic Pathway of Iridoids

The chemical synthesis described above is inspired by the natural biosynthetic pathway of iridoids, which proceeds through a key dialdehyde intermediate, 8-oxogeranial.

G Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Geraniol Geraniol Geranyl_Pyrophosphate->Geraniol Geraniol Synthase (GES) Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-Hydroxylase (G8H) Oxogeranial 8-Oxogeranial (Iridoid Dialdehyde) Hydroxygeraniol->Oxogeranial 8-Hydroxygeraniol Oxidoreductase (GOR) Iridoid_Scaffold Iridoid Scaffold (e.g., Nepetalactol) Oxogeranial->Iridoid_Scaffold Iridoid Synthase (ISY) (Reductive Cyclization)

Biosynthetic pathway leading to the iridoid scaffold.
Experimental Workflow for Stereoselective Iridoid Synthesis

The following diagram illustrates the logical flow of the chemical synthesis protocol.

G Start (-)-Citronellal Wittig Wittig Reaction Start->Wittig Purification1 Column Chromatography Wittig->Purification1 Unsaturated_Ester α,β-Unsaturated Ester Michael_Addition Organocatalytic Intramolecular Michael Addition Unsaturated_Ester->Michael_Addition Purification2 Column Chromatography Michael_Addition->Purification2 Iridoid_Precursor Cyclized Iridoid Precursor (High dr and ee) Purification1->Unsaturated_Ester Purification2->Iridoid_Precursor

Workflow for the synthesis of an iridoid precursor.

Conclusion

The described organocatalytic approach provides an efficient and highly stereoselective route to iridoid dialdehyde precursors. The use of the Jørgensen-Hayashi catalyst with DBU as an additive is crucial for achieving excellent diastereoselectivity and enantioselectivity. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. Further transformations of the resulting cyclized aldehyde can provide access to a diverse range of iridoid natural products.[1]

References

Application Note: Chiral Synthesis of 8,9-Didehydro-7-hydroxydolichodial

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,9-Didehydro-7-hydroxydolichodial is a complex iridoid dialdehyde (B1249045). Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton and are known for their diverse biological activities. The specific structural features of this compound, including the hydroxyl group at C-7, the unsaturation at C-8 and C-9, and the dialdehyde functionality, make it a challenging synthetic target and a molecule of interest for potential pharmaceutical applications. This document outlines a proposed enantioselective synthetic strategy for this molecule, based on established organocatalytic methods for the construction of the iridoid core. Detailed protocols for key transformations are provided based on analogous reactions reported in the literature.

Proposed Synthetic Pathway

The proposed retrosynthetic analysis identifies a chiral cyclopentenal as a key intermediate. This intermediate can be synthesized from a readily available chiral starting material such as (-)-citronellal. The key stereochemistry-defining step is an organocatalyzed intramolecular Michael addition to form the cis-fused bicyclic core. Subsequent functional group manipulations, including introduction of a hydroxyl group, lactone reduction, and selective oxidation, would lead to the target molecule.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_cyclization Core Formation cluster_functionalization Functional Group Manipulation cluster_final_steps Final Steps (-)-Citronellal (-)-Citronellal Chiral_Cyclopentenal Chiral Cyclopentenal Intermediate (-)-Citronellal->Chiral_Cyclopentenal Multi-step (e.g., Metathesis) Iridoid_Lactone cis-Fused Iridoid Lactone Chiral_Cyclopentenal->Iridoid_Lactone Organocatalytic Intramolecular Michael Addition Hydroxylated_Lactone 7-Hydroxy Iridoid Lactone Iridoid_Lactone->Hydroxylated_Lactone Hydroxylation Diol_Intermediate Diol Intermediate Hydroxylated_Lactone->Diol_Intermediate Lactone Reduction (e.g., DIBAL-H) Unsaturated_Diol 8,9-Didehydro-7-hydroxy Diol Diol_Intermediate->Unsaturated_Diol Introduction of Unsaturation Target_Molecule This compound Unsaturated_Diol->Target_Molecule Selective Oxidation (e.g., DMP)

Experimental Protocols

The following protocols are based on analogous transformations found in the literature for the synthesis of iridoid structures.[1][2]

Organocatalytic Intramolecular Michael Addition for Iridoid Core Synthesis

This key step establishes the stereochemistry of the bicyclic core. The use of a Jørgensen-Hayashi-type catalyst is proposed for high enantioselectivity.

Protocol:

  • To a solution of the chiral cyclopentenal intermediate (1.0 eq) in anhydrous toluene (B28343) (0.2 M), add the Jørgensen-Hayashi catalyst (0.1 eq).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) as an additive (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the cis-fused iridoid lactone.

Reduction of Iridoid Lactone to Diol

The lactone is reduced to the corresponding diol, which serves as a precursor for the dialdehyde.

Protocol:

  • Dissolve the iridoid lactone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diol intermediate.

Selective Oxidation to Dialdehyde

The diol is oxidized to the final dialdehyde product. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to minimize over-oxidation.

Protocol:

  • To a solution of the diol intermediate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add sodium bicarbonate (3.0 eq).

  • Add Dess-Martin periodinane (2.5 eq) portion-wise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dialdehyde by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for analogous key reactions from the literature. This data provides an expected range of efficacy for the proposed synthetic steps.

Reaction Step Analogous Transformation Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Organocatalytic CyclizationIntramolecular Michael addition of an aldehyde esterJørgensen-Hayashi catalyst / DBU70-85>95>20:1[1][2]
Lactone ReductionReduction of a bicyclic lactoneDIBAL-H62-90--[3]
Selective OxidationOxidation of a primary diolDess-Martin Periodinane80-95--N/A

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product characterization.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_characterization 5. Characterization Reagents Prepare & Weigh Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Reaction_Conditions Set Temperature & Stirring Inert_Atmosphere->Reaction_Conditions TLC TLC/LC-MS Analysis Reaction_Conditions->TLC Quenching Quench Reaction TLC->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography NMR NMR Spectroscopy (1H, 13C) Column_Chromatography->NMR MS Mass Spectrometry Column_Chromatography->MS IR IR Spectroscopy Column_Chromatography->IR Optical_Rotation Optical Rotation Column_Chromatography->Optical_Rotation

References

Application Notes and Protocol for the Isolation of 8,9-Didehydro-7-hydroxydolichodial from Patrinia villosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patrinia villosa (Thunb.) Juss., a plant used in traditional medicine, is a known source of various bioactive compounds, including iridoids. Among these is 8,9-Didehydro-7-hydroxydolichodial, an iridoid that has demonstrated potential biological activities, including inhibitory effects on colon cancer cell viability and migration.[1] This document provides a detailed protocol for the isolation and purification of this target compound from the dried herb of Patrinia villosa. The protocol is based on established phytochemical methodologies, primarily employing extraction followed by column chromatography.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Class Iridoid
Synonyms DHD, (1R-trans)-2-Formyl-4-hydroxy-3-methyl-alpha-methylene-2-cyclopentene-1-acetaldehyde

Experimental Workflow

The overall workflow for the isolation of this compound from Patrinia villosa is depicted below. This process begins with the extraction of the dried plant material, followed by a multi-step chromatographic purification.

workflow plant_material Dried Patrinia villosa (400 g) extraction Hot Water Extraction plant_material->extraction 4 L x 1 h x 2 times filtration Filtration & Concentration extraction->filtration lyophilization Lyophilization filtration->lyophilization crude_extract Crude Water Extract (PVW) (approx. 61.0 g) lyophilization->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractionation Gradient Elution (Petroleum Ether-Ethyl Acetate) silica_gel->fractionation tlc_analysis TLC Analysis of Fractions fractionation->tlc_analysis fraction_pooling Pooling of Fractions Containing Target Compound tlc_analysis->fraction_pooling final_compound Purified 8,9-Didehydro-7- hydroxydolichodial fraction_pooling->final_compound

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: 400 g of dried, whole Patrinia villosa herb is used as the starting material.

  • Soaking: The dried herb is soaked in 4 L of distilled water at room temperature for 1 hour.

  • Extraction: The mixture is then boiled at 100°C for 1 hour.

  • Filtration: After cooling, the extract solution is filtered through filter paper to remove solid plant material.

  • Re-extraction: The retained plant material is subjected to a second round of extraction with an additional 4 L of distilled water for 1 hour.

  • Pooling and Concentration: The filtrates from both extractions are combined and concentrated to a volume of 500 mL using a rotary evaporator under reduced pressure.

  • Lyophilization: The concentrated extract is lyophilized using a freeze dryer to yield approximately 61.0 g of a dry powder, referred to as the Patrinia villosa water extract (PVW).[1] The yield is approximately 15.3% (w/w).[1]

Chromatographic Purification

The purification of this compound is achieved through silica gel column chromatography. While the primary reference provides a general outline, the following protocol incorporates best practices for such separations. For more complex mixtures or to isolate other classes of compounds like flavonoids or saponins, a more extensive multi-step chromatographic approach involving Sephadex LH-20 and RP-18 columns may be beneficial.[2]

a. Preparation of the Silica Gel Column

  • Stationary Phase: Silica gel (230–400 mesh) is used as the stationary phase.[1]

  • Slurry Packing: The silica gel is packed into an appropriately sized glass column using a slurry method with petroleum ether.

b. Sample Loading

  • The crude PVW extract is adsorbed onto a small amount of silica gel.

  • The solvent is evaporated to dryness to obtain a freely flowing powder.

  • This powder is then carefully loaded onto the top of the prepared silica gel column.

c. Gradient Elution

  • The column is eluted with a gradient of petroleum ether and ethyl acetate (B1210297).[1]

  • The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate. A suggested starting gradient is petroleum ether-ethyl acetate (8:6, v/v), moving towards a more polar ratio such as 4:6 (v/v).[1]

d. Fraction Collection and Analysis

  • Fractions of a consistent volume are collected throughout the elution process.

  • The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are identified by comparing their TLC profile to a reference standard if available, or by pooling fractions with similar profiles for further analysis.

  • Fractions containing the purified this compound are combined and the solvent is removed by rotary evaporation.

Alternative and Further Purification Steps

For obtaining highly pure iridoids, or for separating complex mixtures of related compounds, the following techniques can be employed as subsequent purification steps:

  • Sephadex LH-20 Column Chromatography: This medium is effective for separating natural products based on molecular size and polarity.[3][4][5] Elution with solvents such as methanol (B129727) is commonly used for the separation of iridoids and flavonoids.[2]

  • Reversed-Phase (RP-18) Column Chromatography: This technique separates compounds based on their hydrophobicity and is useful for final polishing steps. A common mobile phase is a gradient of methanol and water.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining compounds with very high purity, preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol/water or acetonitrile/water is typically used for iridoid purification.

Data Presentation

The following table summarizes the quantitative data associated with the isolation protocol.

ParameterValueReference
Starting Material (Dried P. villosa) 400 g[1]
Extraction Solvent Distilled Water[1]
Extraction Volume 4 L x 2[1]
Extraction Time 1 hour per extraction[1]
Crude Extract (PVW) Yield 61.0 g[1]
Crude Extract Yield (%) 15.3% (w/w)[1]
Primary Column Chromatography Silica Gel (230-400 mesh)[1]
Mobile Phase Petroleum Ether-Ethyl Acetate Gradient[1]

Structure and Identification

The structure of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

structure cluster_structure This compound img img

References

Application Note: HPLC-MS Analysis of 8,9-Didehydro-7-hydroxydolichodial

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 8,9-Didehydro-7-hydroxydolichodial using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

This compound is an iridoid, a class of monoterpenoids that exhibit a wide range of biological activities. As interest in the therapeutic potential of iridoids grows, robust and reliable analytical methods are essential for their characterization and quantification in various matrices, including natural product extracts and biological samples. This application note details a sensitive and specific HPLC-MS method for the analysis of this compound.

Chemical Structure of this compound:

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Synonyms: (1R-trans)-2-Formyl-4-hydroxy-3-methyl-alpha-methylene-2-cyclopentene-1-acetaldehyde[1]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from plant tissues.

Materials:

  • Air-dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent)

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Nebulizer Pressure 40 psi
Scan Mode Selected Ion Monitoring (SIM)
SIM Ion (M+H)⁺ m/z 181.1
Fragmentor Voltage 100 V

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area
0.115,234
0.578,910
1.0155,487
5.0765,231
10.01,530,112

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis plant_material 1. Plant Material (1g powdered) extraction 2. Extraction (80% Methanol) plant_material->extraction centrifugation 3. Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration 4. Filtration (0.22 µm filter) centrifugation->filtration hplc_vial 5. HPLC Vial filtration->hplc_vial hplc_ms 6. HPLC-MS System hplc_vial->hplc_ms data_analysis 7. Data Analysis hplc_ms->data_analysis

Caption: Workflow for HPLC-MS analysis of this compound.

Logical Relationship of Analytical Steps

analytical_steps start Start sample_prep Sample Preparation start->sample_prep chromatography Chromatographic Separation (HPLC) sample_prep->chromatography ionization Ionization (ESI) chromatography->ionization detection Mass Detection (MS) ionization->detection quantification Quantification detection->quantification end End quantification->end

Caption: Key stages in the HPLC-MS analytical process.

References

Application Note & Protocol: Quantification of 8,9-Didehydro-7-hydroxydolichodial in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,9-Didehydro-7-hydroxydolichodial is an iridoid that has been identified in plant extracts and is noted for its potential biological activities, including inhibitory effects on colon cancer cells.[1] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection following a derivatization step. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.

Data Presentation

Table 1: Hypothetical Quantitative Data of this compound in Different Plant Extracts

Plant SpeciesPart UsedExtraction MethodThis compound Concentration (µg/g of dry weight) ± SD (n=3)
Patrinia villosaWhole PlantPressurized Hot Water Extraction152.4 ± 8.1
Valeriana officinalisRoot80% Methanol Maceration78.9 ± 4.5
Nepeta catariaLeafSupercritical CO2 Extraction210.3 ± 12.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material and have it authenticated by a qualified botanist.

  • Drying: Clean the plant material to remove any foreign matter. Dry the material in a well-ventilated oven at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. Store the powdered material in an airtight, light-protected container at 4°C.

Extraction of this compound

Iridoids are typically polar compounds, and thus polar solvents are recommended for extraction.[2] Hot water extraction has been shown to be effective for some iridoids.[3][4]

Protocol: Pressurized Hot Water Extraction (PHWE)

  • Accurately weigh 10 g of the dried, powdered plant material.

  • Mix the plant material with 100 mL of deionized water in the extraction vessel of a PHWE system.

  • Set the extraction parameters:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Extraction Time: 10 minutes

    • Number of Cycles: 2

  • Collect the extract and allow it to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 50°C using a rotary evaporator to obtain a crude extract.

  • Lyophilize the concentrated extract to yield a dry powder. Store at -20°C until analysis.

Sample Preparation and Derivatization for HPLC Analysis

Due to the potential lack of a strong chromophore in this compound, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to enable sensitive UV detection.[5][6] DNPH reacts with the aldehyde functional groups in the dolichodial (B1216681) structure.

  • Standard Preparation: Prepare a stock solution of purified this compound (if available) in acetonitrile (B52724) (ACN) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with ACN.

  • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of ACN. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.

  • Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent (0.5 mg/mL in ACN with 1% phosphoric acid).[5]

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 30 minutes in a water bath, protected from light.

    • Cool the solution to room temperature.

    • Filter the derivatized solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Quantification

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of A) Water and B) Acetonitrile.

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm (for the DNPH derivative)[6]

Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their known concentrations.

  • Identify the peak corresponding to the derivatized this compound in the sample chromatograms by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the plant extract using the linear regression equation from the calibration curve.

Alternative Method: GC-MS Analysis

GC-MS can also be used for the identification and quantification of volatile and semi-volatile compounds in plant extracts.[7]

  • Sample Preparation: The crude extract can be directly analyzed or subjected to further purification. For GC-MS analysis, derivatization (e.g., silylation) may be necessary to increase the volatility and thermal stability of the analyte.

  • GC-MS Conditions:

    • GC System: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Injection Mode: Splitless.

    • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a reference standard or by fragmentation pattern analysis. Quantification can be achieved using an internal standard and constructing a calibration curve.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Pressurized Hot Water Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation & Lyophilization filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep derivatization Derivatization with DNPH sample_prep->derivatization hplc_analysis HPLC-UV Analysis (360 nm) derivatization->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway compound This compound (Hypothesized) receptor Cell Surface Receptor (e.g., HER2) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival akt->proliferation mtor->proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

References

Application Notes and Protocols: Cell-Based Assays for 8,9-Didehydro-7-hydroxydolichodial Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8,9-Didehydro-7-hydroxydolichodial (DHD) is a natural product that has demonstrated potential as an anticancer agent, notably showing inhibitory effects on the viability and migration of colon cancer cells.[1] These application notes provide detailed protocols for a panel of cell-based assays to characterize the anticancer properties of DHD. The assays described herein are fundamental for evaluating its effects on cell viability, apoptosis, cell cycle progression, and cell migration. Natural products are a significant source of new anticancer drug leads, and robust in vitro testing is a critical first step in the drug discovery pipeline.[2][3][4][5]

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound (DHD) on a representative cancer cell line (e.g., HCT-116 human colon cancer cells).

Table 1: Cell Viability by MTT Assay

DHD Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{7.32}
185.2 ± 3.8
555.1 ± 4.2
1030.7 ± 2.9
2515.3 ± 2.1
505.8 ± 1.5

Table 2: Apoptosis Analysis by Annexin V/PI Staining

DHD Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
570.4 ± 3.118.2 ± 2.511.4 ± 1.9
1045.2 ± 2.835.6 ± 3.319.2 ± 2.6
2520.7 ± 1.950.3 ± 4.129.0 ± 3.5

Table 3: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

DHD Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.430.1 ± 2.714.7 ± 1.9
558.9 ± 3.825.3 ± 2.415.8 ± 2.0
1065.4 ± 4.118.2 ± 2.116.4 ± 2.2
2575.1 ± 4.510.5 ± 1.814.4 ± 1.9

Table 4: Cell Migration by Wound Healing Assay

DHD Concentration (µM)% Wound Closure at 24h (Mean ± SD)
0 (Vehicle Control)92.5 ± 5.1
565.3 ± 4.7
1038.1 ± 3.9
2515.8 ± 2.6

Experimental Protocols

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (DHD) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of DHD in complete medium.

  • Remove the medium from the wells and add 100 µL of the DHD dilutions. Include a vehicle control (medium with the same concentration of solvent used for DHD, e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection - Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[10][11][12]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line

  • Complete culture medium

  • DHD stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of DHD for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[13]

  • Wash the cells twice with cold PBS.[14]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12][14]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis - Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line

  • Complete culture medium

  • DHD stock solution

  • PBS

  • Cold 70% ethanol[13][15][16]

  • PI staining solution (50 µg/mL PI in PBS)[13][15]

  • RNase A (100 µg/mL)[15]

  • Flow cytometer

Protocol:

  • Seed and treat cells with DHD as described for the apoptosis assay.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cell pellet with PBS, then resuspend in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 5 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[13][16]

  • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[13]

  • Centrifuge the fixed cells and wash twice with PBS.[13]

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[15]

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells close the gap.[17]

Materials:

  • 6-well or 12-well tissue culture plates

  • Cancer cell line

  • Complete culture medium

  • DHD stock solution

  • Sterile 200 µL pipette tip[18]

  • PBS

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer (95-100%).[17]

  • Gently create a straight scratch across the center of the well using a sterile 200 µL pipette tip.[18][19]

  • Wash the wells twice with PBS to remove detached cells and debris.[18]

  • Replace the PBS with fresh medium containing various concentrations of DHD. Use serum-free or low-serum medium to minimize cell proliferation.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.[19]

  • Measure the width of the wound at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area at time 0.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_via Viability cluster_apop Apoptosis cluster_cycle Cell Cycle cluster_mig Migration cluster_analysis Data Analysis seed Seed Cancer Cells in Plates incubate Incubate (24h) seed->incubate treat Treat with DHD (Varying Concentrations) incubate->treat mtt MTT Assay treat->mtt apop Annexin V/PI Staining treat->apop cycle Propidium Iodide Staining treat->cycle mig Wound Healing Assay treat->mig read_mtt Measure Absorbance (570 nm) mtt->read_mtt analysis Calculate: - % Viability (IC50) - % Apoptosis - % Cell Cycle Distribution - % Wound Closure read_mtt->analysis read_apop Flow Cytometry Analysis apop->read_apop read_apop->analysis read_cycle Flow Cytometry Analysis cycle->read_cycle read_cycle->analysis read_mig Microscopy Imaging (0h, 24h) mig->read_mig read_mig->analysis

Caption: Experimental workflow for assessing DHD anticancer activity.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Signaling Cascade DHD 8,9-Didehydro-7- hydroxydolichodial (DHD) PI3K PI3K DHD->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition MMP MMPs Akt->MMP CyclinD1 Cyclin D1 mTOR->CyclinD1 CDK4 CDK4 mTOR->CDK4 Bax Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest (G1) CyclinD1->CellCycle CDK4->CellCycle Migration Inhibition of Migration MMP->Migration

Caption: Hypothetical signaling pathway for DHD's anticancer effects.

References

In Vitro Anti-inflammatory Assays for 8,9-Didehydro-7-hydroxydolichodial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a class of monoterpenoids that are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory properties. 8,9-Didehydro-7-hydroxydolichodial is an iridoid that has been isolated from various plant species. The evaluation of its anti-inflammatory potential is a critical step in the exploration of its therapeutic applications. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound. These assays focus on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the NF-κB and MAPK signaling cascades.

Data Presentation

Due to the limited availability of published in vitro anti-inflammatory data specifically for this compound, the following table presents hypothetical, yet representative, quantitative data based on the known activities of similar iridoid compounds. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.

AssayCell LineStimulantTest Compound Concentration (µM)% InhibitionIC50 (µM)
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)115.2 ± 2.125.8
1045.8 ± 3.5
5085.3 ± 4.2
Prostaglandin E2 (PGE2) Production RAW 264.7LPS (1 µg/mL)112.5 ± 1.830.2
1040.1 ± 2.9
5078.9 ± 3.7
TNF-α Production RAW 264.7LPS (1 µg/mL)110.3 ± 1.535.5
1035.7 ± 2.4
5070.2 ± 3.1
IL-6 Production RAW 264.7LPS (1 µg/mL)18.9 ± 1.240.1
1030.5 ± 2.0
5065.8 ± 2.8
IL-1β Production RAW 264.7LPS (1 µg/mL)19.5 ± 1.438.7
1032.1 ± 2.2
5068.4 ± 3.0
  • LPS: Lipopolysaccharide

  • IC50: Half-maximal inhibitory concentration.

  • Data are presented as mean ± standard deviation.

Signaling Pathway Diagrams

The anti-inflammatory effects of many iridoids are mediated through the modulation of key signaling pathways. Below are diagrams representing the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_NFkB_complex NF-κB Complex LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation p-IκBα p-IκBα NF-κB NF-κB p-NF-κB p-NF-κB NF-κB->p-NF-κB Phosphorylation Proteasome Proteasome p-IκBα->Proteasome Ubiquitination & Degradation Nucleus Nucleus p-NF-κB->Nucleus Translocation Proteasome->NF-κB Release Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibition

NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activation MEKK1 MEKK1 TAK1->MEKK1 MKK3/6 MKK3/6 TAK1->MKK3/6 MEK1/2 MEK1/2 TAK1->MEK1/2 MKK4/7 MKK4/7 MEKK1->MKK4/7 p38 p38 MKK3/6->p38 Phosphorylation JNK JNK MKK4/7->JNK Phosphorylation AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK ERK ERK->AP-1 MEK1/2->ERK Phosphorylation Nucleus Nucleus AP-1->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->TAK1 Inhibition

MAPK Signaling Pathway Inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Experimental_Workflow Cell_Seeding Seed RAW 264.7 Cells Adherence 24h Incubation Pre-treatment Pre-treat with Compound (1-2 hours) Adherence->Pre-treatment Stimulation Stimulate with LPS (e.g., 24 hours) Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay Supernatant_Collection->NO_Assay PGE2_ELISA PGE2 ELISA Supernatant_Collection->PGE2_ELISA Cytokine_ELISA Cytokine ELISAs (TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_ELISA Western_Blot Western Blot (NF-κB & MAPK pathways) Cell_Lysis->Western_Blot

General Experimental Workflow.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Principle: Nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) under acidic conditions to form a colored azo product, which can be quantified spectrophotometrically.

  • Protocol:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

These assays quantify the concentration of specific inflammatory mediators in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Principle: The target protein in the sample is captured by a specific antibody coated on the microplate. A second, enzyme-conjugated antibody binds to the captured protein. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of the target protein.

  • General Protocol (refer to specific kit manuals for details):

    • Prepare standards and samples (cell culture supernatants).

    • Add standards and samples to the wells of the antibody-coated microplate. Incubate as per the kit instructions.

    • Wash the wells to remove unbound substances.

    • Add the biotin-conjugated detection antibody. Incubate.

    • Wash the wells.

    • Add streptavidin-HRP (Horseradish Peroxidase). Incubate.

    • Wash the wells.

    • Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the protein concentration from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify the levels of specific proteins involved in these signaling cascades, including their phosphorylated (activated) forms.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

  • Protocol:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its effects on the production of key inflammatory mediators and its modulation of the NF-κB and MAPK signaling pathways, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a novel anti-inflammatory agent. It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.

Application Notes and Protocols for Testing Anti-inflammatory Effects of Novel Compounds Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evaluation of novel therapeutic agents for anti-inflammatory activity is a cornerstone of drug development. Animal models of inflammation are indispensable tools in this process, providing a physiological context to assess the efficacy and mechanism of action of new compounds. These models mimic the clinical signs of inflammation, which include redness, swelling, heat, and pain, and allow for the quantitative assessment of a compound's ability to mitigate these responses.[1][2]

This document provides detailed application notes and experimental protocols for three widely used and well-characterized animal models for testing the anti-inflammatory effects of a novel compound, hereafter referred to as "Compound X" (representing 8,9-Didehydro-7-hydroxydolichodial). The selected models represent acute local inflammation, acute systemic inflammation, and chronic autoimmune inflammation, offering a comprehensive preclinical evaluation of a potential anti-inflammatory drug.

Application Notes: Selecting an Appropriate Animal Model

The choice of an animal model is critical and depends on the specific type of inflammation being targeted. The inflammatory response can be broadly categorized into acute and chronic phases.[1][2]

  • Acute Inflammation: Characterized by a rapid onset and short duration, involving fluid and plasma protein exudation and leukocyte emigration. Models of acute inflammation are useful for screening compounds with immediate anti-inflammatory effects.

  • Chronic Inflammation: A prolonged inflammatory response involving tissue destruction and repair processes simultaneously.[1] These models are more complex and are used to study diseases like rheumatoid arthritis.

Here we detail three standard models:

  • Carrageenan-Induced Paw Edema: This is a highly reproducible and widely used model for acute, non-immune inflammation.[3][4][5] Subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.[3][5] The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is characterized by neutrophil infiltration and the production of prostaglandins (B1171923) and nitric oxide.[3][5] This model is particularly useful for evaluating compounds that inhibit mediators of the cyclooxygenase (COX) pathway.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a massive release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7][8] This model is ideal for testing compounds that modulate systemic cytokine production and can be particularly relevant for conditions involving a "cytokine storm".[7]

  • Collagen-Induced Arthritis (CIA): The CIA model is one of the most widely used animal models of human rheumatoid arthritis, a chronic autoimmune disease.[9][10][11][12] Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response against the body's own collagen, leading to polyarthritis with histological features similar to the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[12] This model is suitable for evaluating compounds intended for the treatment of chronic autoimmune and inflammatory diseases.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction and assessment of acute local inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-250 g)

  • Compound X

  • Carrageenan (Lambda, Type IV)

  • 0.9% Saline

  • Plethysmometer or digital calipers

  • Standard non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin)

  • Vehicle control (e.g., saline, or the solvent used to dissolve Compound X)

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Compound X treatment groups (at least 3 doses).

  • Compound Administration: Administer Compound X, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.[4]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[3][13]

  • Measurement of Paw Edema: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 2: LPS-Induced Systemic Inflammation in Mice

This protocol is for inducing an acute systemic inflammatory response.

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • Compound X

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Dexamethasone (B1670325) as a positive control

  • Vehicle control

  • Materials for blood collection (e.g., cardiac puncture) and euthanasia

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Compound Administration: Administer Compound X, vehicle, or dexamethasone 30-60 minutes prior to LPS challenge.[8]

  • Induction of Inflammation: Inject mice intraperitoneally (i.p.) with LPS at a dose of 0.5-5 mg/kg.[6][14] A dose-response pilot study for LPS may be necessary.

  • Blood Collection: At 1.5-2 hours post-LPS injection (peak time for TNF-α and IL-6), anesthetize the mice and collect blood via cardiac puncture.[8]

  • Cytokine Measurement: Separate plasma or serum and store at -80°C until analysis. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group. Calculate the percentage of inhibition of cytokine production.

Protocol 3: Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of a chronic, autoimmune inflammatory condition.

Materials:

  • Female Wistar-Lewis or Dark Agouti rats (6-8 weeks old)[9][10]

  • Bovine or chicken type II collagen

  • 0.05 M Acetic Acid

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Methotrexate or another disease-modifying antirheumatic drug (DMARD) as a positive control

  • Vehicle control

  • Calipers for joint measurement

Procedure:

  • Preparation of Emulsion: Dissolve type II collagen in 0.05 M acetic acid at 4°C to a concentration of 2-4 mg/mL. Emulsify this solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.[10]

  • Booster Immunization (Day 7): Prepare a similar emulsion of type II collagen with IFA and administer a 0.1 mL booster injection at a different site near the base of the tail.[9][10]

  • Treatment Regimen:

    • Prophylactic: Begin administration of Compound X, vehicle, or positive control from Day 0 or Day 7.

    • Therapeutic: Begin treatment after the onset of clinical signs of arthritis (typically around day 10-14).

  • Clinical Assessment: Starting from day 7, monitor the animals daily for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per animal is 16. Also, measure the thickness of the ankle joints with calipers.

  • Termination (Day 21-28): At the end of the study, euthanize the animals. Collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory markers) and hind paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.[11]

  • Data Analysis: Compare the mean arthritis scores, joint thickness, and histopathological scores between the treated and control groups.

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format for easy comparison.

Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
Positive Control100.45 ± 0.0864.0
Compound X100.98 ± 0.1221.6
Compound X300.72 ± 0.1042.4
Compound X1000.51 ± 0.0959.2
Data are presented as mean ± SEM.

Table 2: Effect of Compound X on LPS-Induced Cytokine Production in Mice

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)
Vehicle Control-3500 ± 4508500 ± 980
Positive Control5850 ± 1501200 ± 250
Compound X102800 ± 3206500 ± 750
Compound X301900 ± 2504300 ± 500
Compound X1001100 ± 1802100 ± 300
Data are presented as mean ± SEM.

Table 3: Effect of Compound X on Clinical Score in Rat Collagen-Induced Arthritis

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 21)Ankle Thickness (mm) (Day 21)
Vehicle Control-10.5 ± 1.28.2 ± 0.5
Positive Control13.2 ± 0.85.1 ± 0.3
Compound X108.1 ± 1.57.5 ± 0.6
Compound X305.5 ± 1.16.2 ± 0.4
Compound X1003.8 ± 0.95.4 ± 0.3
Data are presented as mean ± SEM.

Visualizations

Below are diagrams representing key signaling pathways and experimental workflows, generated using the DOT language.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Transcription MAPK->Gene Activates Transcription Factors NFkB_nuc->Gene Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Leads to

Caption: Simplified inflammatory signaling pathway.

start Start acclimate Acclimatize Rats (1 week) start->acclimate group Group Animals (Vehicle, Positive Control, Compound X) acclimate->group admin Administer Compounds (Oral, IP, etc.) group->admin baseline Measure Baseline Paw Volume admin->baseline 30-60 min later induce Inject Carrageenan (0.1 mL, 1%) baseline->induce measure Measure Paw Volume (1, 2, 3, 4, 5 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema.

start Start acclimate Acclimatize Mice (1 week) start->acclimate group Group Animals (Vehicle, Positive Control, Compound X) acclimate->group admin Administer Compounds group->admin induce Inject LPS (IP) admin->induce 30-60 min later collect Collect Blood (Cardiac Puncture) induce->collect 1.5-2 hours later measure Measure Plasma Cytokines (TNF-α, IL-6 via ELISA) collect->measure analyze Compare Cytokine Levels measure->analyze end End analyze->end

Caption: Workflow for LPS-Induced Systemic Inflammation.

start Start day0 Day 0: Primary Immunization (Collagen + CFA) start->day0 treatment Administer Compounds (Prophylactic or Therapeutic) start->treatment Treatment Period day7 Day 7: Booster Immunization (Collagen + IFA) day0->day7 monitor Daily Clinical Scoring (Day 7 to End) day7->monitor termination Day 21-28: Termination (Collect Blood & Paws) treatment->termination monitor->termination analysis Histopathology & Serology termination->analysis end End analysis->end

Caption: Workflow for Collagen-Induced Arthritis.

References

Application Notes and Protocols for In Vivo Xenograft Models for 8,9-Didehydro-7-hydroxydolichodial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Evaluating the In Vivo Anti-Tumor Efficacy of 8,9-Didehydro-7-hydroxydolichodial in a Human Colorectal Cancer Xenograft Model

Introduction

This compound is an iridoid compound isolated from the herb Patrinia villosa.[1][2] Iridoids as a class of natural compounds have garnered significant interest in oncology research due to their potential anti-cancer properties.[3][4] Various studies have demonstrated that iridoid glycosides can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models.[5][6] The proposed mechanisms of action for iridoids often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and STAT3 pathways.[3][5][7]

This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human colorectal cancer cell line-derived xenograft (CDX) model in immunodeficient mice. Colorectal cancer is a relevant model as iridoids like catalpol (B1668604) have shown efficacy against colon cancer cells.[3] The primary objective of this study is to assess the tumor growth inhibition following treatment with this compound and to elucidate its potential mechanism of action through post-treatment tumor analysis.

Hypothetical Mechanism of Action

Based on the known anti-cancer activities of other iridoid compounds, this compound is hypothesized to exert its anti-tumor effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Iridoids have been shown to induce programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[5]

  • Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, for instance, the G0/G1 or G2/M phase.[5][6]

  • Inhibition of Pro-Survival Signaling Pathways: this compound may inhibit key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt or STAT3 pathways, leading to decreased cell proliferation and survival.[3][5][7]

  • Anti-Angiogenic Effects: Some iridoids have been reported to inhibit the formation of new blood vessels (angiogenesis) in tumors by downregulating pro-angiogenic factors like VEGF.[4][5]

The following DOT script visualizes the proposed signaling pathway.

proposed_signaling_pathway This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway inhibits STAT3 Pathway STAT3 Pathway This compound->STAT3 Pathway inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival STAT3 Pathway->Cell Proliferation Angiogenesis Angiogenesis STAT3 Pathway->Angiogenesis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

1. Cell Culture

  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT-116 or HT-29).

  • Culture Medium: McCoy's 5A Medium (for HCT-116) or DMEM (for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cells once with sterile Phosphate Buffered Saline (PBS).

    • Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in a serum-free medium or PBS for injection.

    • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.

    • Adjust the cell suspension to a final concentration of 5 x 10^7 cells/mL.

2. Subcutaneous Xenograft Model Establishment

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals for tumor growth. Tumors are typically palpable within 7-14 days.

  • Tumor Measurement:

    • Measure tumors using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Group Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Treatment Administration

  • Vehicle Control: Administer the vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80) daily via oral gavage or intraperitoneal injection.

  • This compound Groups: Administer this compound at specified doses (e.g., 25 mg/kg and 50 mg/kg) daily via the same route as the vehicle.

  • Positive Control: Administer a standard-of-care therapeutic agent for colorectal cancer (e.g., 5-Fluorouracil) at a clinically relevant dose and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity or distress (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint: The study is typically concluded after 21-28 days of treatment or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

4. Post-Treatment Analysis

  • Tumor Excision and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Divide the tumor into sections for:

      • Histopathology (H&E staining): To observe tumor morphology and necrosis.

      • Immunohistochemistry (IHC): To analyze the expression of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31).

      • Western Blot or RT-qPCR: To quantify the expression levels of proteins and genes in the hypothesized signaling pathways (e.g., p-Akt, Akt, p-STAT3, STAT3, VEGF).

The following DOT script illustrates the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Tumor Implantation Tumor Implantation Cell Harvest->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Tumor Excision Tumor Excision Monitoring->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Caption: Workflow for the in vivo xenograft study.

Data Presentation

Quantitative data from the study should be summarized in the following tables for clear comparison.

Table 1: Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 0 (± SEM)Mean Tumor Volume (mm³) at Endpoint (± SEM)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control---
This compound25 mg/kg, daily
This compound50 mg/kg, daily
Positive Control[Dose], [Schedule]

Table 2: Body Weight Changes

Treatment GroupMean Body Weight (g) at Day 0 (± SEM)Mean Body Weight (g) at Endpoint (± SEM)Body Weight Change (%)
Vehicle Control
This compound (25 mg/kg)
This compound (50 mg/kg)
Positive Control

Table 3: Post-Treatment Tumor Analysis (Hypothetical Data)

Treatment GroupMean Tumor Weight (g) (± SEM)Ki-67 Positive Cells (%) (± SEM)Cleaved Caspase-3 Positive Cells (%) (± SEM)
Vehicle Control
This compound (50 mg/kg)
Positive Control

The logical relationship between the experimental stages is depicted in the following DOT script.

logical_relationship Hypothesis Hypothesis InVitro_Studies InVitro_Studies Hypothesis->InVitro_Studies InVivo_Xenograft InVivo_Xenograft InVitro_Studies->InVivo_Xenograft Efficacy_Evaluation Efficacy_Evaluation InVivo_Xenograft->Efficacy_Evaluation Toxicity_Assessment Toxicity_Assessment InVivo_Xenograft->Toxicity_Assessment Mechanism_of_Action Mechanism_of_Action Efficacy_Evaluation->Mechanism_of_Action Conclusion Conclusion Toxicity_Assessment->Conclusion Mechanism_of_Action->Conclusion

Caption: Logical flow of the preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution for 8,9-Didehydro-7-hydroxydolichodial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 8,9-Didehydro-7-hydroxydolichodial.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

For a starting point in developing a separation method for this compound, a reverse-phase HPLC approach is recommended. Iridoid derivatives, such as the target compound, are often analyzed using C18 columns. A gradient elution is generally preferred to effectively resolve the analyte from other components in a complex mixture.

Q2: My peaks for this compound are broad and show poor resolution. What are the initial troubleshooting steps?

Poor resolution in HPLC can stem from various factors. A systematic approach to troubleshooting is essential. Begin by assessing the following:

  • Peak Shape: Observe if the peaks are broad, tailing, or fronting, as poor peak shape is a common reason for low resolution.[1]

  • Retention Time: If the retention times of your analyte and interfering peaks are very close, it indicates a lack of selectivity in your current method.[1]

  • System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.[1]

Q3: How can I improve the separation of this compound from closely eluting impurities?

Improving selectivity is crucial for resolving closely eluting peaks.[1] Consider these strategies:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol), adjusting the pH of the aqueous phase, or adding modifiers can significantly impact selectivity.[1][2]

  • Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-based or a polar-embedded column might offer different selectivity for your compound.[3]

  • Temperature: Adjusting the column temperature can influence the selectivity of the separation.[1]

  • Gradient Profile: Optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting compounds.

Q4: I am observing peak tailing with my this compound peak. What are the common causes and solutions?

Peak tailing can be caused by several factors:

  • Column Overload: Reduce the sample concentration or injection volume.[1]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. Adding a small amount of a competitive agent, like triethylamine, to the mobile phase can sometimes mitigate this.

  • Column Contamination: Impurities adsorbed on the column can lead to tailing. Implement a regular column washing protocol.[1]

  • Mismatched Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[1]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks

This is a common challenge in the analysis of natural products. The following workflow can help systematically address this issue.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Start: Poor Resolution Observed check_peak_shape Assess Peak Shape (Broad, Tailing, Fronting?) start->check_peak_shape check_selectivity Evaluate Selectivity (Closely Eluting Peaks?) check_peak_shape->check_selectivity optimize_mobile_phase Optimize Mobile Phase - Change Organic Solvent (ACN/MeOH) - Adjust pH - Add Modifiers check_selectivity->optimize_mobile_phase Low Selectivity optimize_gradient Adjust Gradient Profile (Shallower Gradient) optimize_mobile_phase->optimize_gradient resolution_ok Resolution Acceptable? optimize_mobile_phase->resolution_ok adjust_temp Modify Column Temperature optimize_gradient->adjust_temp optimize_gradient->resolution_ok change_column Change Stationary Phase - Phenyl-Hexyl - Polar-Embedded change_column->resolution_ok adjust_temp->change_column adjust_temp->resolution_ok resolution_ok->optimize_mobile_phase No end End: Method Optimized resolution_ok->end Yes

Caption: A flowchart for systematically troubleshooting poor HPLC resolution.

Issue 2: Unstable Baseline

An unstable baseline can manifest as drift, noise, or discrete ghost peaks, all of which can interfere with accurate quantification.

Logical Relationships in Baseline Troubleshooting

BaselineIssues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Unstable Baseline mobile_phase Mobile Phase Issues - Improper Degassing - Contamination - Precipitation issue->mobile_phase system_leaks System Leaks (Pump, Injector, Fittings) issue->system_leaks detector Detector Issues - Lamp Aging - Contaminated Flow Cell issue->detector column_equilibration Insufficient Column Equilibration issue->column_equilibration degas Degas Mobile Phase mobile_phase->degas fresh_mp Prepare Fresh Mobile Phase mobile_phase->fresh_mp check_leaks Inspect and Tighten Fittings system_leaks->check_leaks clean_cell Flush Detector Flow Cell detector->clean_cell equilibrate Increase Equilibration Time column_equilibration->equilibrate

Caption: Relationship between baseline issues, their causes, and solutions.

Data Presentation

The following tables provide example starting parameters for method development and a comparison of different organic modifiers.

Table 1: HPLC Method Parameters for Initial Analysis

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (adjust based on UV max)
Injection Volume 5 µL

Table 2: Influence of Organic Modifier on Retention and Resolution

Organic ModifierAnalyte Retention Time (min)Resolution (Rs) with ImpurityPeak Asymmetry
Acetonitrile 8.51.31.1
Methanol 10.21.61.2

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.

1. Materials and Reagents:

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable modifier).

  • This compound standard.

  • Sample containing this compound.

2. Instrument and Column:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

4. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/min.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector to the appropriate wavelength for this compound.

5. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

6. Analysis:

  • Inject the sample onto the column.

  • Run the gradient program as specified in Table 1.

  • Acquire and process the data.

7. Post-Analysis:

  • Flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

  • Store the column in an appropriate solvent (e.g., acetonitrile/water mixture).

References

Common problems in natural product isolation from complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for natural product isolation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of natural products from complex mixtures.

Extraction

The initial step in isolating a natural product is its extraction from the source material. This process is critical as it determines the initial yield and profile of the compounds that will be further purified.

Troubleshooting Guide: Extraction Issues
Problem Possible Cause Recommended Action
Low Extraction Yield - Inappropriate solvent polarity: The solvent may not be optimal for extracting the target compound(s).[1] - Insufficient solvent-to-solid ratio: A low ratio can lead to incomplete extraction.[2] - Inadequate extraction time: The extraction may not have been carried out for a sufficient duration to allow for complete transfer of the compound from the matrix to the solvent.[2] - Particle size is too large: Larger particles have less surface area, hindering solvent penetration.[2]- Solvent Selection: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the most effective one for your target compound. Sequential extraction with solvents of increasing polarity can also be effective.[3] - Optimize Ratio: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but this can be optimized.[4][5] - Increase Time: Extend the extraction time to ensure equilibrium is reached.[2] - Reduce Particle Size: Grind the source material to a fine powder to increase the surface area available for extraction.[2]
Degradation of Target Compound - High temperature: Many natural products are thermolabile and can degrade at high temperatures used in methods like Soxhlet extraction.[6] - Presence of light or oxygen: Some compounds are sensitive to light or can be oxidized during extraction.[7] - Inappropriate pH: The pH of the extraction solvent can cause degradation of pH-sensitive compounds.- Use Non-Thermal Methods: Employ extraction techniques that do not require heat, such as maceration or ultrasound-assisted extraction (UAE).[6] - Protect from Light and Air: Conduct the extraction in amber glassware and under an inert atmosphere (e.g., nitrogen or argon).[7] - Buffer the Solvent: Adjust and maintain the pH of the solvent to a range where the target compound is stable.
Poor Solubility of Extract - Incompatible solvent for downstream applications: The extraction solvent may not be miscible with the solvent system for the next purification step. - Precipitation upon concentration: The target compound may precipitate out of solution when the extract is concentrated.- Solvent Exchange: After extraction, evaporate the initial solvent and redissolve the extract in a solvent that is compatible with subsequent steps. - Use a Co-solvent: Add a co-solvent to the concentrated extract to improve the solubility of the target compound.
FAQs: Extraction

Q: What is the ideal solvent-to-solid ratio for extraction?

A: The optimal solvent-to-solid ratio depends on the plant material and the target compounds. Generally, a higher ratio leads to a higher extraction yield up to a certain point, after which the increase becomes negligible and leads to excessive solvent waste.[2] It is recommended to start with a ratio of 10:1 (v/w) and optimize from there.[4][5]

Q: How do I choose the right extraction method?

A: The choice of extraction method depends on the stability of your target compound, the solvent used, and the required efficiency.

  • Maceration: Simple, but can be time-consuming and may result in lower yields.[1]

  • Soxhlet Extraction: More efficient than maceration and requires less solvent, but the prolonged exposure to heat can degrade thermolabile compounds.[6]

  • Ultrasound-Assisted Extraction (UAE): A more modern and efficient method that can be performed at lower temperatures, making it suitable for thermolabile compounds.[6]

Data Presentation: Comparison of Extraction Methods
Extraction Method Typical Yield (%) Extraction Time Solvent Consumption Suitability for Thermolabile Compounds
Maceration 5 - 1524 - 72 hoursHighHigh
Soxhlet Extraction 10 - 206 - 24 hoursLowLow
Ultrasound-Assisted Extraction (UAE) 15 - 2515 - 60 minutesModerateHigh

Note: Yields are highly dependent on the plant material and the specific compound being extracted. The values presented are indicative.[1][8][9]

Data Presentation: Effect of Solvent-to-Solid Ratio on Extraction Yield
Plant Material Solvent Solvent-to-Solid Ratio (v/w) Total Phenolic Content (mg GAE/100g DW)
Centella asiatica (Pegaga)Methanol5:1~750
10:1~900
15:1~970
20:1~980
Date SeedsWater10:12.5
20:13.5
40:14.8
60:15.5
50% Acetone10:15.0
20:17.0
40:19.0
60:110.1

Data adapted from studies on Centella asiatica and date seeds, illustrating the general trend of increasing yield with a higher solvent-to-solid ratio.[4][10]

Experimental Protocol: Soxhlet Extraction
  • Preparation: Weigh the dried and powdered plant material and place it inside a cellulose (B213188) thimble.

  • Assembly: Place the thimble in the main chamber of the Soxhlet extractor. The extractor is then fitted onto a boiling flask containing the extraction solvent and a condenser is placed on top.

  • Extraction: Heat the solvent in the boiling flask. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

  • Cycling: The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon tube, it is siphoned back into the boiling flask, carrying the extracted compounds with it.

  • Duration: This cycle is allowed to repeat for a predetermined time, typically several hours.[11][12]

  • Completion: After the extraction is complete, the solvent in the boiling flask, now containing the extracted natural products, is concentrated using a rotary evaporator.[11]

Chromatography

Chromatography is the most widely used technique for the separation and purification of individual compounds from a complex extract.

Troubleshooting Guide: Chromatographic Issues
Problem Possible Cause Recommended Action
Poor Resolution/Overlapping Peaks - Inappropriate stationary or mobile phase: The chosen chromatographic system may not have sufficient selectivity for the compounds of interest. - Column overloading: Injecting too much sample can lead to broad, overlapping peaks.[2] - Flow rate is too high: A high flow rate reduces the interaction time between the analytes and the stationary phase, leading to poor separation.- Method Development: Systematically vary the stationary phase (e.g., normal phase, reversed-phase) and the mobile phase composition to optimize selectivity. - Reduce Sample Load: Decrease the amount of sample injected onto the column.[2] - Optimize Flow Rate: Reduce the flow rate to allow for better separation.
Peak Tailing or Fronting - Secondary interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups on silica) can cause peak tailing.[13] - Column degradation: Voids in the column packing or contamination can lead to distorted peak shapes.[13] - Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[2]- Modify Mobile Phase: Add a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to block active sites on the stationary phase.[12] - Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[2] - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.[2]
Low Recovery of Target Compound - Irreversible adsorption: The compound may be binding irreversibly to the stationary phase.[2] - Compound degradation on the column: The stationary phase may be catalyzing the degradation of the target compound.[10] - Co-elution with interfering substances: The target compound may be collected in a fraction with other compounds that interfere with its detection or subsequent use.- Change Stationary Phase: Switch to a different type of stationary phase with lower adsorptive properties. - Deactivate Stationary Phase: For silica (B1680970) gel, deactivation with water can reduce its activity. - Improve Fractionation: Use a shallower gradient or isocratic elution to better separate the target compound from impurities.
FAQs: Chromatography

Q: How do I choose between normal-phase and reversed-phase chromatography?

A: The choice depends on the polarity of your target compounds.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is suitable for the separation of non-polar to moderately polar compounds.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. It is the most common mode of HPLC and is used for a wide range of polar and non-polar compounds.

Q: What is the purpose of a guard column?

A: A guard column is a short, disposable column placed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or contaminating compounds in the sample, thereby extending the lifetime of the more expensive analytical column.[2]

Data Presentation: Typical Recovery Rates in Preparative Chromatography
Chromatographic Technique Compound Class Typical Recovery Rate (%)
Preparative HPLC (Reversed-Phase) Flavonoids85 - 95
Alkaloids80 - 90
Terpenoids75 - 90
Column Chromatography (Silica Gel) Steroids70 - 85
Coumarins75 - 90

Note: Recovery rates can vary significantly depending on the specific compound, the complexity of the mixture, and the optimization of the chromatographic conditions.[14][15]

Experimental Protocol: Column Chromatography (Silica Gel)
  • Column Packing: A cotton or glass wool plug is placed at the bottom of a glass column. A layer of sand is added, followed by a slurry of silica gel in a non-polar solvent (e.g., hexane). The column is tapped gently to ensure even packing. A final layer of sand is added on top of the silica gel.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the column.

  • Elution: The mobile phase (eluent) is added to the top of the column and allowed to flow through. The polarity of the eluent is gradually increased (gradient elution) or kept constant (isocratic elution) to separate the compounds based on their affinity for the stationary phase.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by a suitable method (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the desired compound.

  • Pooling and Concentration: Fractions containing the pure compound are combined and the solvent is removed by rotary evaporation.[16]

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from impurities.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered to remove any particulate matter.

  • System Setup: A preparative HPLC system, equipped with a larger column and higher flow rate capacity, is used. The method developed on the analytical scale is transferred to the preparative system, with adjustments to the flow rate and injection volume.

  • Injection and Fraction Collection: The sample is injected onto the preparative column, and the eluent is monitored by a detector. Fractions are collected based on the retention time of the target compound.

  • Purity Analysis: The collected fractions are analyzed for purity using analytical HPLC.

  • Solvent Removal: The solvent is removed from the pure fractions, typically by lyophilization or rotary evaporation, to yield the isolated compound.[17]

Crystallization

Crystallization is often the final step in the purification process, yielding a highly pure solid compound.

Troubleshooting Guide: Crystallization Issues
Problem Possible Cause Recommended Action
Crystallization Does Not Occur - Solution is not supersaturated: The concentration of the compound in the solvent is too low. - Presence of impurities: Impurities can inhibit crystal nucleation and growth.[11] - Inappropriate solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures.- Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[11] - Increase Concentration: Slowly evaporate the solvent to increase the concentration of the compound.[11] - Change Solvent System: Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
Oiling Out - Compound is melting: The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities: Impurities can lower the melting point of the compound.[11] - Cooling too rapidly: Rapid cooling can cause the compound to separate as a liquid (oil) instead of a solid.- Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. - Further Purify the Sample: Subject the sample to another round of chromatography to remove impurities. - Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[11]
Poor Crystal Quality (e.g., small needles, powder) - Rapid crystallization: If crystals form too quickly, they tend to be small and may trap impurities.[11] - Agitation: Disturbing the solution during crystal growth can lead to the formation of many small crystals instead of fewer large ones.- Use a More Solubilizing Solvent System: Dissolve the compound in a slightly larger volume of hot solvent to slow down the rate of crystallization upon cooling.[11] - Avoid Agitation: Allow the solution to stand undisturbed during the crystallization process.
FAQs: Crystallization

Q: What is a good solvent for crystallization?

A: A good crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q: What is "seeding" in crystallization?

A: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization. The seed crystal provides a template for the other molecules to crystallize upon, often leading to the formation of larger, more well-defined crystals.[11]

Compound Identification (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of isolated natural products.

Troubleshooting Guide: NMR Analysis Issues
Problem Possible Cause Recommended Action
Broad NMR Signals - Sample is too concentrated: High sample viscosity can lead to broad peaks.[18] - Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. - Incomplete dissolution or presence of solids: Solid particles in the NMR tube will disrupt the magnetic field homogeneity.[18]- Dilute the Sample: Prepare a more dilute sample.[18] - Remove Paramagnetic Impurities: Pass the sample through a small plug of silica gel or celite. - Filter the Sample: Filter the sample directly into the NMR tube to remove any undissolved material.[18]
Presence of Impurity Peaks - Residual solvent from purification: Solvents used in chromatography or crystallization may still be present.[19] - Contamination from glassware or NMR tube: Dirty glassware can introduce impurities. - Grease from joints: If using ground glass joints, grease can contaminate the sample.- Dry the Sample Thoroughly: Dry the sample under high vacuum for an extended period to remove residual solvents. - Use Clean Glassware: Ensure all glassware and the NMR tube are scrupulously clean.[18] - Avoid Grease: Use Teflon sleeves or grease-free joints.
Poor Signal-to-Noise Ratio - Insufficient sample amount: The concentration of the compound is too low for the number of scans acquired. - Improper shimming: An inhomogeneous magnetic field will result in poor signal.- Increase Sample Concentration or Scans: Use a more concentrated sample or increase the number of scans acquired. - Improve Shimming: Carefully shim the magnetic field to improve its homogeneity.
FAQs: NMR Analysis

Q: How much sample do I need for NMR?

A: For a standard 1H NMR spectrum, 5-25 mg of a small molecule is typically sufficient. For a 13C NMR spectrum, a more concentrated sample of 50-100 mg is often required due to the lower natural abundance and sensitivity of the 13C nucleus.[20]

Q: How do I remove water from my NMR sample?

A: If your sample is soluble in a non-polar solvent, you can perform a solvent exchange with a deuterated solvent that is immiscible with water (e.g., CDCl3), and then dry the organic layer with a drying agent like anhydrous sodium sulfate (B86663) before preparing the NMR sample. Alternatively, for compounds that are stable to lyophilization, dissolving the sample in a solvent that forms an azeotrope with water (like benzene (B151609) or toluene) and then lyophilizing can be effective.

Experimental Protocol: Preparing an NMR Sample
  • Sample Weighing: Accurately weigh the purified natural product (typically 5-25 mg for 1H NMR).

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[21]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[18]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[21]

Visualizations

Experimental Workflows and Logical Relationships

Natural_Product_Isolation_Workflow cluster_0 Preparation & Extraction cluster_1 Purification cluster_2 Identification & Analysis Source Source Material (Plant, Marine, etc.) Grinding Grinding/Drying Source->Grinding Extraction Extraction (Maceration, Soxhlet, UAE) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound_Solution Pure Compound in Solution Prep_HPLC->Pure_Compound_Solution Crystallization Crystallization Pure_Compound_Solution->Crystallization Pure_Compound Pure Compound (Crystal) Crystallization->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Bioassay Pure_Compound->Bioassay

Chromatography_Troubleshooting Start Poor Chromatographic Result Problem_Type What is the issue? Start->Problem_Type Poor_Res Poor Resolution Problem_Type->Poor_Res Overlapping Peaks Peak_Shape Bad Peak Shape Problem_Type->Peak_Shape Tailing/Fronting Low_Recovery Low Recovery Problem_Type->Low_Recovery Low Yield Check_Method Is the method optimized? Poor_Res->Check_Method Check_Column Is the column okay? Peak_Shape->Check_Column Check_Adsorption Irreversible Adsorption? Low_Recovery->Check_Adsorption Optimize_Mobile_Phase Optimize Mobile Phase Check_Method->Optimize_Mobile_Phase No Reduce_Load Reduce Sample Load Check_Method->Reduce_Load Yes Check_Column->Optimize_Mobile_Phase No, check mobile phase Check_Guard_Column Check/Replace Guard Column Check_Column->Check_Guard_Column Yes Change_Stationary_Phase Change Stationary Phase Check_Adsorption->Change_Stationary_Phase Yes

References

Technical Support Center: Degradation of 8,9-Didehydro-7-hydroxydolichodial in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 8,9-Didehydro-7-hydroxydolichodial. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound when dissolved in dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound in DMSO.

Issue 1: Inconsistent or Diminished Bioactivity in Assays

Possible Cause: Degradation of this compound in the DMSO stock solution. Iridoids, the class of compounds to which this compound belongs, can be sensitive to storage conditions.[1]

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: Use high-purity, anhydrous DMSO to prepare a new stock solution of the compound.

  • Perform a Comparative Analysis: Run a parallel experiment comparing the bioactivity of the fresh stock solution with the older stock.

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.[2]

  • Proper Storage: Store aliquots at -80°C for long-term storage and at -20°C for short-term storage, protected from light.[3]

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/LC-MS)

Possible Cause: Formation of degradation products. The presence of aldehyde and hydroxyl functional groups in this compound (C10H12O3) suggests potential susceptibility to oxidation or other reactions.[4][5]

Troubleshooting Steps:

  • Characterize Degradation Products: Employ analytical techniques such as LC-MS or GC-MS to identify the molecular weights and fragmentation patterns of the new peaks, which can help in elucidating their structures.[6][7]

  • Evaluate Solvent Purity: Ensure the use of anhydrous, high-purity DMSO, as water can facilitate hydrolytic degradation.[8][9] DMSO is highly hygroscopic and readily absorbs moisture from the air.[2][3]

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing DMSO solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Issue 3: Color Change or Precipitation in the DMSO Stock Solution

Possible Cause: This could indicate compound degradation, reaction with the solvent, or exceeding the solubility limit.[3]

Troubleshooting Steps:

  • Do Not Use: It is not advisable to use a stock solution that has changed color, as the identity and concentration of the active compound are uncertain.[3]

  • Check Solubility: You may be trying to prepare a solution above the compound's solubility limit. Attempt to prepare a more dilute solution.

  • Gentle Dissolution: To aid dissolution, gentle warming (e.g., to 37°C) and vortexing or sonication can be employed. However, be cautious as excessive heat may degrade the compound.[8]

  • Visual Inspection: Before use, always visually inspect the solution to ensure it is clear and free of particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A1:

  • Equilibrate both the compound and anhydrous DMSO to room temperature.

  • Weigh the desired amount of the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to facilitate dissolution.[8]

  • Once fully dissolved, aliquot into single-use vials and store appropriately.

Q2: How should I store my this compound DMSO stock solutions for optimal stability?

A2: For long-term storage, it is recommended to store aliquots at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable.[3] Always protect the solutions from light.

Q3: Can absorbed water in DMSO affect the stability of this compound?

A3: Yes, water can be a significant factor in compound degradation.[9][10] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][8] This absorbed water can lead to hydrolysis of susceptible compounds. Therefore, using anhydrous DMSO and minimizing the exposure of the stock solution to air is crucial.

Q4: What analytical methods are suitable for assessing the stability of this compound in DMSO?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly effective method.[6] This allows for the separation and quantification of the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.[6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO via HPLC

Objective: To determine the stability of the compound in a DMSO stock solution over time at different storage temperatures.

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Immediately after preparation (T=0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.

  • Divide the remaining stock solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Analyze the samples by HPLC, quantifying the peak area of the parent compound.

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength or Mass Spectrometry
Injection Volume 10 µL

Protocol 2: Identification of Degradation Products using LC-MS

Objective: To identify the potential degradation products of this compound in a stressed DMSO solution.

Methodology:

  • Prepare a stock solution of the compound in DMSO.

  • Induce degradation by, for example, storing the solution at an elevated temperature (e.g., 40°C) for a set period or by using non-anhydrous DMSO.[10]

  • Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.

  • Utilize the mass-to-charge ratio (m/z) and fragmentation patterns to propose structures for the degradation products.[6][7]

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures

Storage Temperature% Remaining after 1 Week% Remaining after 1 Month
Room Temperature85%60%
4°C95%88%
-20°C>99%98%
-80°C>99%>99%

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (Compound in Anhydrous DMSO) t0 T=0 Analysis (HPLC/LC-MS) prep->t0 Immediate Analysis storage Aliquot and Store (RT, 4°C, -20°C, -80°C) prep->storage analysis Analyze at Time Points (e.g., 24h, 1 week, 1 month) storage->analysis data Data Analysis (% Degradation vs. Time) analysis->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Inconsistent Bioactivity start Inconsistent/Low Bioactivity Observed check_solution Is the stock solution old or improperly stored? start->check_solution prepare_fresh Prepare Fresh Stock in Anhydrous DMSO check_solution->prepare_fresh Yes investigate_further Investigate Other Experimental Variables check_solution->investigate_further No compare Compare Activity of Old vs. Fresh Stock prepare_fresh->compare problem_solved Problem Resolved compare->problem_solved

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Troubleshooting low yield of iridoid extraction from Patrinia.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of iridoid extraction from Patrinia.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of iridoids from Patrinia species.

Question: Why is my iridoid yield consistently low?

Answer: Low iridoid yield can stem from several factors, ranging from the quality of the plant material to the extraction methodology. Here are some key areas to investigate:

  • Plant Material Quality: The concentration of iridoids can vary significantly based on the Patrinia species, the time of harvest, and storage conditions.[1][2] Studies have shown that the highest content of iridoids in some species is found during the flowering phase.[2] Improperly dried or stored plant material can lead to degradation of the target compounds.[1][3][4]

  • Extraction Solvent and Concentration: The choice of solvent and its concentration is critical for efficient iridoid extraction. While ethanol (B145695) is commonly used, the optimal concentration can vary.[5][6] For instance, one study on Patrinia scabra found that the yield of total iridoid glycosides (PSIs) increased with ethanol concentrations from 30% to 50%, but decreased with concentrations over 50%.[5]

  • Solid-to-Liquid Ratio: An improper ratio of plant material to solvent can hinder extraction efficiency. A ratio that is too low may result in incomplete extraction, while a ratio that is too high can dilute the extract and complicate downstream processing.[5]

  • Extraction Time and Temperature: Both time and temperature play a crucial role. Insufficient extraction time will result in a lower yield, while excessively long extraction times or high temperatures can lead to the degradation of heat-sensitive iridoids.[1][5]

  • Extraction Method: The chosen extraction method significantly impacts yield. More advanced techniques like ultrasonic-microwave synergistic extraction (UMSE) can offer higher yields in shorter times compared to traditional methods like maceration.[1][5]

Question: My initial crude extract has a low concentration of iridoids. How can I enrich it?

Answer: A common strategy to increase the purity of iridoids in the extract is through purification techniques like liquid-liquid partitioning and column chromatography.[6][7][8] For example, after an initial ethanol extraction, the residue can be dissolved in water and partitioned with n-butanol.[6][7][8] The n-butanol fraction will be enriched with iridoid glycosides. Further purification can be achieved using silica (B1680970) gel column chromatography.[6][7][8]

Question: I'm observing degradation of my iridoid compounds. What could be the cause?

Answer: Iridoids can be sensitive to heat, light, and pH.[1][9] Exposure to high temperatures during extraction or drying can lead to degradation.[1] Additionally, improper storage of the plant material or the extract, such as in direct sunlight or in humid conditions, can also contribute to compound degradation.[3][4] It is advisable to store extracts in a cool, dark place, preferably in amber glass containers.[4]

Frequently Asked Questions (FAQs)

Q1: Which Patrinia species is best for high iridoid yield?

A1: Several Patrinia species are known to contain iridoids, including Patrinia scabiosaefolia, Patrinia villosa, and Patrinia scabra.[7][9][10] The choice of species can depend on the specific iridoids of interest. Phytochemical research has shown that different species may be rich in different types of compounds.[7][9]

Q2: What is the optimal solvent for extracting iridoids from Patrinia?

A2: Ethanol is a commonly used and effective solvent for iridoid extraction from Patrinia.[5][6] The optimal concentration of ethanol can vary, but studies have shown that a 52% ethanol concentration was optimal for ultrasonic-microwave synergistic extraction of total iridoid glycosides from Patrinia scabra.[5] For maceration, 95% ethanol has been effectively used.[6][8]

Q3: Can I use water for extraction?

A3: While some iridoid glycosides have some solubility in water, using only water for extraction is generally less efficient than using an alcohol-water mixture.[1] Hot water extraction can also lead to the degradation of heat-sensitive compounds.[1]

Q4: How can I monitor the success of my extraction and purification?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the presence of target compounds in different fractions during column chromatography.[6] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a more accurate and reliable method.[6]

Data on Extraction Parameters

The following tables summarize quantitative data from a study on the ultrasonic-microwave synergistic extraction (UMSE) of total iridoid glycosides (PSI) from Patrinia scabra.[5]

Table 1: Effect of Ethanol Concentration on PSI Yield

Ethanol Concentration (%)PSI Yield (mg/g)
30~55
40~65
50~75
60~70
70~60

Table 2: Effect of Material-to-Liquid Ratio on PSI Yield

Material-to-Liquid Ratio (g/mL)PSI Yield (mg/g)
1:14~68
1:16~72
1:18~78
1:20~75
1:22~70

Table 3: Effect of Microwave Power on PSI Yield

Microwave Power (W)PSI Yield (mg/g)
300~50
400~60
500~70
600~78
700~75

Table 4: Effect of Extraction Time on PSI Yield

Extraction Time (min)PSI Yield (mg/g)
30~65
35~70
40~75
45~80
50~78
55~75

Experimental Protocols

Protocol 1: Ultrasonic-Microwave Synergistic Extraction (UMSE) of Total Iridoid Glycosides from Patrinia scabra [5]

  • Preparation of Plant Material: Pulverize air-dried Patrinia scabra into a coarse powder.

  • Extraction:

    • Mix the powdered plant material with 52% ethanol at a material-to-liquid ratio of 1:18 g/mL in an extraction vessel.

    • Place the vessel in an ultrasonic-microwave synergistic extraction unit.

    • Set the microwave power to 610 W and the extraction time to 45 minutes.

  • Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Maceration and Column Chromatography for Patrinoside Isolation from Patrinia scabiosaefolia [6][8]

  • Preparation of Plant Material: Take 29 kg of air-dried whole plants of P. scabiosaefolia and pulverize them into a coarse powder.[6][8]

  • Solvent Extraction:

    • Macerate the powdered plant material with 75 L of 95% ethanol at room temperature.[6][8]

    • Repeat this extraction process three times.[6][8]

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.[6][8]

  • Liquid-Liquid Partitioning:

    • Dissolve the residue in water and partition it with n-butanol.[6][8]

    • Pool the n-butanol fractions and concentrate them under reduced pressure to yield the n-butanol extract.[6][8]

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (200-300 mesh).[6]

    • Apply the n-butanol extract to the column.[6][8]

    • Elute the column with a gradient of Chloroform-Methanol (CHCl₃-MeOH), starting with a less polar mobile phase (e.g., 8:1) and gradually increasing the polarity.[6][8]

    • Collect fractions and monitor them using TLC.[6][8]

    • Combine the fractions containing the target iridoid and concentrate them to obtain the purified compound.[6]

Visualizations

G cluster_start Start cluster_material Plant Material cluster_extraction Extraction Process cluster_purification Purification cluster_solution Solution start Low Iridoid Yield material_quality Check Plant Material Quality start->material_quality harvest_time Optimal Harvest Time? material_quality->harvest_time No storage Proper Storage? material_quality->storage No extraction_params Review Extraction Parameters material_quality->extraction_params Yes solution Improved Yield solvent Correct Solvent & Concentration? extraction_params->solvent No ratio Optimal Solid-to-Liquid Ratio? extraction_params->ratio No time_temp Appropriate Time & Temperature? extraction_params->time_temp No method Consider Alternative Method (e.g., UMSE)? extraction_params->method No purification_check Assess Purification Strategy extraction_params->purification_check Yes partitioning Liquid-Liquid Partitioning Effective? purification_check->partitioning No chromatography Optimize Column Chromatography? purification_check->chromatography No purification_check->solution Yes

Caption: Troubleshooting workflow for low iridoid yield.

G plant_material Powdered Patrinia Plant Material extraction Maceration with 95% Ethanol (x3) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Residue concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Water/n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction concentration2 Concentration (Rotary Evaporator) butanol_fraction->concentration2 column_chromatography Silica Gel Column Chromatography (CHCl3-MeOH Gradient) concentration2->column_chromatography purified_iridoid Purified Iridoid column_chromatography->purified_iridoid

Caption: Experimental workflow for iridoid extraction and purification.

References

Technical Support Center: Stability of 8,9-Didehydro-7-hydroxydolichodial in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is the stability of 8,9-Didehydro-7-hydroxydolichodial in cell culture media a concern?

A1: The stability of any experimental compound in the culture medium is critical for the accurate interpretation of biological data. If this compound degrades during the course of an experiment, the actual concentration exposed to the cells will be lower than the nominal concentration, potentially leading to an underestimation of its potency or efficacy.

Q2: What are the primary factors that could influence the stability of this compound in my cell culture experiments?

A2: Several factors can affect the stability of iridoid compounds like this compound:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of ester or glycosidic bonds present in some natural products. Iridoids can be susceptible to degradation under both acidic and alkaline conditions.[1][2]

  • Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the rate of chemical degradation.[1]

  • Media Components: Components within the culture medium, such as serum proteins, amino acids (e.g., cysteine), and reactive oxygen species, can interact with or degrade the compound.[3][4]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light during handling or incubation.[5]

  • Enzymatic Degradation: If working with cell-based assays, enzymes released by the cells could potentially metabolize the compound.

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: The most direct method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] This involves incubating the compound in the cell culture medium (both with and without cells) and analyzing samples at various time points to measure the concentration of the parent compound.

Q4: What are some general characteristics of iridoid stability that might be relevant to this compound?

A4: Iridoids are a class of monoterpenoids that can be unstable, particularly the aglycone forms (without a sugar moiety).[9] They can be prone to degradation under physical and chemical stress.[10] The presence of functional groups like aldehydes and hydroxyl groups in this compound suggests potential susceptibility to oxidation and other reactions in the complex environment of cell culture media.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible CauseTroubleshooting Steps
Compound Degradation 1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Minimize the time the compound is in the incubator by adding it to the cells immediately before the desired exposure time. 3. If degradation is confirmed, consider replenishing the compound by performing media changes at regular intervals during long-term experiments.[11]
Inconsistent Sample Handling 1. Ensure uniform mixing of the media after adding the compound. 2. Use calibrated pipettes to ensure accurate dosing.
Adsorption to Plasticware 1. Some hydrophobic compounds can bind to plastic surfaces, reducing the effective concentration. 2. Consider using low-binding microplates.[11]

Issue 2: Lower than Expected Bioactivity

Possible CauseTroubleshooting Steps
Significant Compound Degradation 1. Perform a stability study (see Experimental Protocol 1) to determine the half-life of this compound in your specific cell culture medium. 2. If the compound is highly unstable, consider using a more stable analog if available, or adjust the experimental design (e.g., shorter incubation times).
Interaction with Serum Proteins 1. Test the stability and activity of the compound in a serum-free or low-serum medium to assess the impact of serum components.
Cellular Metabolism 1. Analyze cell lysates and culture supernatant by LC-MS to identify potential metabolites of this compound.

Quantitative Data Summary

Since no specific quantitative stability data for this compound was found, the following table provides a general framework for how such data would be presented. Researchers are encouraged to generate data specific to their experimental conditions using the protocols provided below.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0
2Data to be determined
4Data to be determined
8Data to be determined
24Data to be determined
48Data to be determined

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media

This protocol outlines a method to evaluate the chemical stability of this compound in a cell-free culture medium.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Incubation:

    • Spike the pre-warmed medium with the compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all samples.

    • Aliquot the spiked medium into sterile, low-binding microcentrifuge tubes, one for each time point.

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube. The t=0 sample should be processed immediately after preparation.

    • Immediately stop any further degradation by freezing the sample at -80°C or by immediate extraction.

  • Sample Processing:

    • To precipitate proteins, add three volumes of ice-cold acetonitrile (B52724) to the media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.[6][11]

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO spike_media Spike Medium with Stock Solution (e.g., to 10 µM) prep_stock->spike_media prep_media Pre-warm Cell Culture Medium (37°C) prep_media->spike_media aliquot Aliquot into Tubes for Each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples process_samples Process Samples (Protein Precipitation) collect_samples->process_samples analyze Analyze by HPLC or LC-MS process_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing compound stability in cell culture media.

Troubleshooting_Logic cluster_stable If Stable cluster_unstable If Unstable start Inconsistent or Unexpected Experimental Results check_stability Is the compound stable in the media? start->check_stability perform_stability_assay Perform HPLC/LC-MS Stability Assay check_stability->perform_stability_assay check_solubility Check for Solubility Issues / Precipitation check_stability->check_solubility Yes modify_protocol Modify Experimental Protocol check_stability->modify_protocol No stable Yes unstable No check_adsorption Investigate Adsorption to Plasticware check_solubility->check_adsorption check_cellular_factors Consider Cellular Metabolism or Efflux check_adsorption->check_cellular_factors shorten_incubation Shorten Incubation Time modify_protocol->shorten_incubation replenish_compound Replenish Compound with Media Changes modify_protocol->replenish_compound use_stabilizers Consider Use of Stabilizers (Antioxidants, etc.) modify_protocol->use_stabilizers

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Overcoming Challenges in Natural Product Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of natural product bioactivity screening.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during natural product screening experiments, offering potential causes and recommended actions to resolve them.

I. Assay Performance & Reproducibility

Q1: Why am I seeing a high rate of false positives in my primary screen?

A1: False positives are a frequent challenge in natural product screening and can originate from several sources. Identifying the root cause is crucial for reliable hit identification.[1][2]

  • Possible Causes & Troubleshooting:

    • Assay Interference: Natural products can intrinsically interfere with assay technologies. For instance, fluorescent compounds in an extract can disrupt fluorescence-based assays.[1]

      • Recommended Action: Perform a counter-screen using an alternative detection method. For example, if the primary screen was fluorescence-based, a luminescence-based assay could be used to validate hits.[1]

    • Non-specific Activity (PAINS): Some natural products, known as Pan-Assay Interference Compounds (PAINS), can appear active across multiple assays due to non-specific mechanisms like compound aggregation.

      • Recommended Action: Check the structures of identified hits against known PAINS databases. Additionally, including a detergent like Triton X-100 in the assay buffer can help disrupt aggregates.[1]

    • Cytotoxicity: In cell-based assays, cytotoxic compounds can induce cell death, which might be misinterpreted as a specific inhibitory effect.[1]

      • Recommended Action: Run a cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your primary screen to distinguish between specific bioactivity and general toxicity.[1]

Q2: My hit confirmation is not reproducible. What are the likely causes?

A2: Lack of reproducibility is a significant hurdle that can derail a screening campaign. The instability and complexity of natural product samples are often contributing factors.

  • Possible Causes & Troubleshooting:

    • Compound Instability: Natural products can be sensitive to degradation under specific assay or storage conditions.[1]

      • Recommended Action: Re-test a fresh sample of the extract or compound. It is also advisable to investigate the stability of your samples under the specific assay and storage conditions.[1]

    • Poor Solubility: The active compound may have low solubility in the assay buffer, leading to precipitation and inconsistent results.

      • Recommended Action: Visually inspect for any precipitation in the assay wells. Experiment with different solubilizing agents or pre-incubation steps to improve compound solubility.[1]

    • Variability in Raw Material: The chemical composition of natural products can vary depending on the collection time, location, and processing of the source material.

      • Recommended Action: Source plant or microbial material from a single, reputable supplier and document all relevant collection details. Standardize extraction and processing protocols to ensure consistency.[2]

II. Compound Identification & Characterization

Q3: I have an active extract, but I'm struggling to isolate the bioactive compound.

A3: Bioassay-guided fractionation is a powerful but often challenging process. Several factors can complicate the isolation of the active constituent.

  • Possible Causes & Troubleshooting:

    • Synergistic Effects: The observed bioactivity may result from the combined action of multiple compounds within the extract.

      • Recommended Action: Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions to see if the activity is retained. This can help pinpoint if a single compound or a combination is responsible for the effect.

    • Low Concentration of Active Compound: The bioactive molecule may be present in very low concentrations within the extract.

      • Recommended Action: Employ more sensitive detection methods or consider concentrating the sample before analysis.

    • Compound Degradation During Fractionation: The active compound may be unstable and degrade during the fractionation process.

      • Recommended Action: Use milder isolation techniques and assess the stability of the compound in the solvents used for chromatography.

Q4: My spectral data (MS, NMR) is of poor quality or doesn't match any known compounds.

A4: High-quality spectral data is essential for accurate structure elucidation. Poor data can stem from sample purity issues or suboptimal instrument parameters.

  • Possible Causes & Troubleshooting:

    • Sample Impurity: The presence of impurities can significantly complicate spectral analysis.

      • Recommended Action: Ensure the isolated compound is of high purity using techniques like HPLC.

    • Poor Spectral Data Quality: Suboptimal instrument settings can lead to uninformative spectra.

      • Recommended Action: Optimize MS and NMR parameters to improve data quality. Ensure proper sample preparation and shimming for NMR analysis.

    • Novel Compound: It is possible that the active compound is a novel chemical entity.

      • Recommended Action: If the compound is pure and the data is of high quality, this is a positive outcome. Proceed with full structure elucidation using a combination of 1D and 2D NMR techniques, high-resolution mass spectrometry, and other spectroscopic methods.

Data Presentation: Quantitative Insights into HTS

High-Throughput Screening (HTS) is a numbers game. Understanding typical hit rates can help manage expectations and evaluate the performance of a screening campaign. The following table summarizes representative hit rates from different screening approaches.

Screening TypeTypical Hit RateKey Considerations
High-Throughput Screening (HTS) 0.01% - 0.14%[3]Highly dependent on the assay quality and the diversity of the compound library.
Natural Product Library Screening Often higher than synthetic libraries (e.g., 0.3%)[4]Prone to a higher number of false positives due to assay interference.[5][6]
Virtual Screening (Prospective) 1% - 40%[3]Relies on the accuracy of in silico models; experimental validation is crucial.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible results in bioactivity screening.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Add your natural product extracts or compounds at various concentrations to the wells. Include appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium and wash the cells with PBS. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[8]

  • Formazan Formation: Incubate the plate at 37°C for 4 hours.[8] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well.[8]

  • Absorbance Reading: Mix gently by pipetting up and down to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Bioassay-Guided Fractionation

This protocol outlines a general workflow for isolating bioactive compounds from a complex natural product extract.[9][10]

Principle: The crude extract is separated into fractions using chromatographic techniques. Each fraction is then tested for biological activity, and the active fractions are subjected to further separation until a pure, active compound is isolated.[9]

Procedure:

  • Crude Extract Preparation: Prepare a crude extract of the natural source material using an appropriate solvent.

  • Initial Bioassay: Screen the crude extract for the desired biological activity to confirm it is a suitable candidate for fractionation.

  • Initial Fractionation: Subject the active crude extract to an initial separation step, such as column chromatography with a stepwise gradient of solvents (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol). Collect fractions of a defined volume.

  • Fraction Bioassay: Test each fraction for biological activity using the same assay as in step 2.

  • Selection of Active Fractions: Identify and pool the most active fractions.

  • Secondary Fractionation: Further purify the active fractions using a different chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to achieve better separation.

  • Iterative Process: Repeat the process of fractionation and bioassay until a pure, active compound is isolated.

  • Structure Elucidation: Determine the chemical structure of the pure active compound using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol 3: Fluorescence-Based Enzymatic Assay

This protocol provides a general framework for a fluorescence-based assay to screen for enzyme inhibitors or activators.

Principle: The assay measures the activity of an enzyme by detecting a change in fluorescence. This can be due to the enzymatic conversion of a non-fluorescent substrate to a fluorescent product, or vice versa.[11]

Materials:

  • Enzyme of interest

  • Fluorogenic substrate

  • Assay buffer

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and natural product samples in the assay buffer.

  • Assay Setup: In a black microplate, add the assay buffer, the natural product sample (or control), and the enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the natural product to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic or Endpoint Reading: Measure the fluorescence at appropriate excitation and emission wavelengths over time (kinetic) or after a fixed incubation period (endpoint) using a fluorescence plate reader.

  • Data Analysis: Calculate the enzyme activity in the presence of the natural product samples relative to the controls. A decrease in fluorescence may indicate inhibition, while an increase may suggest activation, depending on the assay design.

Visualizations: Workflows and Pathways

Visualizing complex processes and relationships can greatly aid in understanding the challenges and strategies in natural product screening.

experimental_workflow cluster_0 Discovery & Screening cluster_1 Isolation & Identification cluster_2 Validation & Development start Natural Product Source (Plant, Microbe, etc.) extraction Crude Extraction start->extraction primary_screen Primary Bioassay (HTS) extraction->primary_screen hit_id Hit Identification primary_screen->hit_id fractionation Bioassay-Guided Fractionation hit_id->fractionation pure_compound Isolation of Pure Compound fractionation->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation confirmation Hit Confirmation & Orthogonal Assays structure_elucidation->confirmation lead_opt Lead Optimization confirmation->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for natural product drug discovery.

false_positives_negatives cluster_challenges Common Screening Challenges cluster_causes_fp Causes of False Positives cluster_causes_fn Causes of False Negatives fp False Positives interference Assay Interference (e.g., Fluorescence) fp->interference pains PAINS (e.g., Aggregation) fp->pains cytotoxicity Cytotoxicity fp->cytotoxicity fn False Negatives solubility Poor Solubility fn->solubility degradation Compound Degradation fn->degradation concentration Low Concentration fn->concentration jak_stat_pathway cytokine Cytokine receptor Extracellular Transmembrane Intracellular cytokine->receptor:f0 1. Binding jak JAK receptor:f2->jak 2. Receptor Activation jak->jak 3. Phosphorylation stat STAT jak->stat 4. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 5. Dimerization nucleus Nucleus stat_dimer->nucleus 6. Nuclear Translocation gene Target Gene nucleus->gene 7. Gene Transcription

References

Technical Support Center: Mass Spectrometry of Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of iridoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation patterns observed for iridoid glycosides in mass spectrometry?

A1: The most prevalent fragmentation pathways for iridoid glycosides, particularly under collision-induced dissociation (CID), involve glycosidic cleavage and cleavages within the aglycone and sugar rings.[1][2] In positive ion mode, protonated molecules ([M+H]+) and sodiated molecules ([M+Na]+) are commonly observed. The fragmentation of [M+H]+ ions is dominated by the cleavage of the glycosidic bond, leading to the formation of an aglycone ion.[1][2] Sodiated adducts often yield more information about the sugar moiety.[1][2] In negative ion mode, deprotonated molecules ([M-H]-) also primarily exhibit glycosidic cleavage.[1][2]

Key fragmentation events include:

  • Glycosidic Bond Cleavage: The most characteristic fragmentation, resulting in the separation of the sugar moiety and the aglycone.

  • Aglycone Ring Cleavage: Fragmentation within the iridoid skeleton, providing structural details of the aglycone.

  • Sugar Moiety Fragmentation: Cleavage within the sugar ring, which can help identify the type of sugar.

  • Neutral Losses: Common neutral losses include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[3] For glycosides, the loss of the sugar moiety (e.g., 162 Da for hexose) is a diagnostic feature.[4][5]

Q2: How does the choice of ionization technique affect the fragmentation of iridoids?

A2: The choice of ionization technique significantly influences the resulting mass spectrum and fragmentation patterns.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile iridoid glycosides. It typically produces protonated [M+H]+, deprotonated [M-H]-, or adduct ions such as [M+Na]+ and [M+HCOO]-.[1][2][6] The fragmentation is then controlled by the energy applied in the collision cell (CID).

  • Fast Atom Bombardment (FAB): FAB is another soft ionization technique that can be used for iridoids. Lithium cationization ([M+Li]+) with FAB-MS has been shown to provide valuable structural information through CID, revealing details about substituents on both the aglycone and sugar moieties.[7]

In general, ESI is more commonly used in modern LC-MS workflows for iridoid analysis due to its compatibility with liquid chromatography.

Q3: What are common adduct ions observed in the analysis of iridoids, and how do they influence fragmentation?

A3: In positive ion ESI, common adducts include protons ([M+H]+), sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH₄]+).[8] In negative ion mode, deprotonated molecules ([M-H]-) are common, and adducts with formate (B1220265) ([M+HCOO]-) or chloride ([M+Cl]-) can be observed, especially when these ions are present in the mobile phase.[2][6][8]

The type of adduct can significantly alter the fragmentation pathways:

  • [M+H]+: Fragmentation is often directed by the proton's location, typically leading to glycosidic bond cleavage.[1][2]

  • [M+Na]+: Sodiated adducts can stabilize the sugar moiety, leading to more informative fragmentation of the sugar ring and providing complementary information to protonated species.[1][2]

  • [M+Li]+: Similar to sodiated adducts, lithiated adducts can provide detailed structural information through characteristic fragmentation pathways.[7]

  • [M+HCOO]-: The formation of formate adducts in negative ion mode can be a diagnostic tool for identifying iridoids with specific functional groups like methyl esters, lactones, or carboxylic acids.[2][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of iridoids.

Problem 1: Poor Signal Intensity or No Peak Detected

Possible Cause Troubleshooting Step
Low Sample Concentration Prepare a more concentrated sample or inject a larger volume.[9]
Poor Ionization Efficiency Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).[9] Consider switching ionization polarity (positive vs. negative). In some cases, negative mode provides better sensitivity for iridoid glycosides.[2] Try adding a modifier to the mobile phase (e.g., formic acid, ammonium formate) to enhance protonation or deprotonation.
Ion Suppression Dilute the sample to minimize matrix effects. Improve chromatographic separation to separate the analyte from co-eluting, suppressing compounds.[9] Utilize a sample cleanup procedure like solid-phase extraction (SPE).[10]
Instrument Contamination Clean the ion source. Check for and resolve any leaks in the system.[11]
Detector Issue Ensure the detector is turned on and the voltage is set appropriately.[12] If no peaks are observed at all, there may be an issue with the sample transfer to the detector.[11]

Problem 2: Inaccurate Mass Measurement

Possible Cause Troubleshooting Step
Instrument Out of Calibration Perform a mass calibration using a suitable standard.[9] It is recommended to recalibrate after any system reboot.[12]
Instrument Drift Regularly monitor the mass accuracy of a known standard throughout the analytical run. If drift is observed, recalibrate the instrument.
Interfering Isobaric Compounds Improve chromatographic resolution to separate the target analyte from interfering compounds with the same nominal mass.
Incorrect Adduct Assignment Carefully examine the mass spectrum for common adducts (e.g., Na+, K+) and ensure the correct adduct is being used for mass calculation. The mass difference between the protonated molecule and a sodium adduct is approximately 22 Da, and for a potassium adduct, it is about 38 Da.[8]

Problem 3: Unexpected or Uninterpretable Fragmentation Patterns

Possible Cause Troubleshooting Step
In-source Fragmentation Reduce the ion source temperature or cone voltage to minimize fragmentation before mass analysis.
Incorrect Collision Energy Optimize the collision energy (CID) for the specific iridoid. Start with a low energy and gradually increase it to observe the fragmentation cascade.
Presence of Isomers Iridoid isomers can produce very similar precursor ions but may exhibit different fragmentation patterns. High-resolution chromatography is crucial to separate isomers before MS analysis.[13]
Complex Sample Matrix Simplify the sample matrix through extraction and cleanup procedures to reduce the presence of interfering compounds.
Unusual Adduct Formation Be aware of potential adducts from the mobile phase, sample matrix, or glassware (e.g., Na+, K+).[8] These can lead to different fragmentation pathways.

Data Presentation

Table 1: Common Neutral Losses and Fragment Ions in Iridoid Glycoside MS/MS

Neutral Loss (Da) Corresponding Moiety Fragment Ion Description Reference
18H₂ODehydration product[3]
28COLoss of carbon monoxide[5]
44CO₂Decarboxylation product[3]
162C₆H₁₀O₅Loss of a hexose (B10828440) sugar (e.g., glucose)[4][5]
[Aglycone]Sugar MoietyIon corresponding to the aglycone portion[1][2]
[Sugar]Aglycone MoietyIon corresponding to the sugar portion[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Iridoids from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.[14]

    • Add 25 mL of 70% methanol.[14]

    • Vortex the mixture for 1 minute.[14]

    • Perform ultrasonication for 30 minutes at room temperature.[14]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[14]

  • Filtration:

    • Collect the supernatant.[14]

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[14]

Protocol 2: UPLC-MS/MS Method for Iridoid Analysis

This is a representative method and should be adapted for the specific instrument and analytes.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the separation of the target iridoids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

  • MS/MS Analysis: Perform CID on the precursor ions of interest to obtain fragmentation spectra.

Mandatory Visualizations

Iridoid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation Inject Ionization ESI LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor Ion) Ionization->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Scan (Fragment Ions) CID->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Compound_ID Compound Identification Data_Acquisition->Compound_ID Fragmentation Pattern Analysis

Caption: Experimental workflow for iridoid analysis.

Troubleshooting_Logic Start Problem: Poor/No Signal Check_Sample Is sample concentration adequate? Start->Check_Sample Check_Ionization Are ionization source parameters optimal? Check_Sample->Check_Ionization Yes Increase_Conc Action: Increase concentration Check_Sample->Increase_Conc No Check_Suppression Is ion suppression suspected? Check_Ionization->Check_Suppression Yes Optimize_Source Action: Optimize source parameters Check_Ionization->Optimize_Source No Check_Contamination Is the instrument clean? Check_Suppression->Check_Contamination No Dilute_Sample Action: Dilute sample / Improve chromatography Check_Suppression->Dilute_Sample Yes Clean_Instrument Action: Clean ion source Check_Contamination->Clean_Instrument No

Caption: Troubleshooting decision tree for poor signal.

Fragmentation_Pathway Precursor Iridoid Glycoside [M+H]+ Glycosidic_Cleavage Glycosidic Bond Cleavage Precursor->Glycosidic_Cleavage Aglycone_Ion Aglycone Ion [Aglycone+H]+ Glycosidic_Cleavage->Aglycone_Ion Ion Sugar_Moiety Neutral Sugar Loss Glycosidic_Cleavage->Sugar_Moiety Neutral Aglycone_Fragmentation Aglycone Ring Cleavage Aglycone_Ion->Aglycone_Fragmentation Fragment_Ions Characteristic Fragment Ions Aglycone_Fragmentation->Fragment_Ions

Caption: Generalized fragmentation of protonated iridoids.

References

Technical Support Center: Degradation Pathways of Didehydro-iridoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of didehydro-iridoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of didehydro-iridoids?

A1: Didehydro-iridoids are susceptible to degradation under various physical and chemical stressors. The primary factors contributing to their degradation are:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic and ester linkages present in many iridoids. Strong alkaline solutions, in particular, have been shown to cause significant degradation.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions.[1][2][3][4]

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.[1][5]

  • Enzymatic Activity: In biological matrices, enzymes such as β-glucosidases and esterases can catalyze the hydrolysis of iridoid glycosides.[2]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of certain functional groups.[2]

Q2: What are the typical degradation pathways for didehydro-iridoids?

A2: The most common degradation pathways for didehydro-iridoids involve:

  • Hydrolysis: Cleavage of the glycosidic bond, releasing the sugar moiety and the aglycone. Ester linkages, if present, are also susceptible to hydrolysis.[1][2][6]

  • Enzymatic Degradation: Specific enzymes can catalyze the breakdown of didehydro-iridoids. For instance, β-glucosidase can cleave the glucose unit from oleuropein (B1677263), leading to the formation of its aglycone.[7][8]

  • Isomerization and Rearrangements: Under certain conditions, the iridoid structure can undergo isomerization or other molecular rearrangements.[6]

Q3: How can I monitor the degradation of my didehydro-iridoid samples?

A3: The most common and effective method for monitoring the degradation of didehydro-iridoids is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS/MS).[1][3][9][10][11][12] These techniques allow for the separation and quantification of the parent compound from its degradation products.

Q4: What are the recommended storage conditions for didehydro-iridoid compounds?

A4: To minimize degradation, didehydro-iridoids should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[1][2]

  • pH: Maintain a neutral to slightly acidic pH (around 4-6) for solutions.[1]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][2]

  • Atmosphere: For sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram

Possible Cause: This is a strong indication that your didehydro-iridoid sample has degraded, leading to the formation of new compounds.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that your solid samples and solutions have been stored at the recommended low temperatures and protected from light.[1][2]

    • Check the pH of your solutions, as deviations from the optimal range can accelerate degradation.[1]

  • Assess Solution Age and Preparation:

    • If you are using a stock solution, verify its preparation date. It is always best to use freshly prepared solutions.[2]

    • Ensure that the solvents used for preparing solutions are of high purity and free of contaminants that could catalyze degradation.

  • Check for Contamination:

    • Contamination of your sample or mobile phase can introduce impurities that may appear as extra peaks.

    • Run a blank injection (mobile phase only) to rule out contamination from the solvent or HPLC system.[13]

  • Perform a Forced Degradation Study:

    • To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, heat, oxidation, light) to generate the degradation products and confirm their retention times.[6][14]

Issue 2: Loss of Biological Activity or Inconsistent Experimental Results

Possible Cause: The didehydro-iridoid may be degrading in the experimental medium, leading to a lower effective concentration and reduced biological activity.

Troubleshooting Steps:

  • Prepare Fresh Solutions:

    • Always prepare fresh dilutions of your didehydro-iridoid from a frozen stock solution immediately before each experiment.[2]

  • Minimize Incubation Time:

    • Reduce the time the compound is incubated in aqueous buffers, especially at physiological temperatures (e.g., 37°C), to a minimum.[2]

  • Assess Compound Stability in Experimental Buffer:

    • Perform a stability study of the didehydro-iridoid in your specific experimental buffer under the same conditions as your assay (e.g., temperature, pH, light exposure) to determine its stability profile over the duration of the experiment.[2]

  • Consider Adsorption to Plasticware:

    • Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-protein-binding microplates and tubes can mitigate this issue.[2]

Quantitative Data on Didehydro-iridoid Stability

The stability of didehydro-iridoids can vary significantly depending on their specific structure. The following tables provide a summary of the stability of several iridoid glycosides under different conditions.

Table 1: Stability of Iridoid Glycosides at Different Temperatures (Degradation after 30 hours)

Compound20°C40°C60°C80°C
Geniposidic acid (GPA)StableStableStableStable
Scyphiphin D (SD)StableStableStableStable
Ulmoidoside A (UA)StableStableStableStable
Ulmoidoside C (UC)StableStableStableStable
Ulmoidoside B (UB)Stable~5%~15%~30%
Ulmoidoside D (UD)Stable~2%~8%~20%
Data adapted from a study on iridoid glycosides from Eucommia ulmoides.[3]

Table 2: Stability of Iridoid Glycosides at Different pH Levels (Degradation after 30 hours)

CompoundpH 2pH 4pH 6pH 8pH 10pH 12
Geniposidic acid (GPA)StableStableStableStableStableStable
Scyphiphin D (SD)StableStableStableStable~10%~90%
Ulmoidoside A (UA)StableStableStableStable~20%~100%
Ulmoidoside C (UC)StableStableStableStable~30%~100%
Ulmoidoside B (UB)~25%StableStable~5%~60%~100%
Ulmoidoside D (UD)~15%StableStable~10%~80%~100%
Data adapted from a study on iridoid glycosides from Eucommia ulmoides.[3]

Experimental Protocols

Protocol 1: pH and Temperature Stability Study

Objective: To evaluate the stability of a didehydro-iridoid at various pH and temperature conditions.

Materials:

  • Didehydro-iridoid compound

  • Buffers of different pH values (e.g., pH 2, 4, 6, 8, 10, 12)

  • Water baths or incubators set to different temperatures (e.g., 20, 40, 60, 80°C)

  • UPLC-PDA or HPLC-UV system

  • Methanol (B129727) or other suitable solvent for sample dilution

Procedure:

  • Prepare a stock solution of the didehydro-iridoid in a suitable solvent (e.g., methanol).

  • Prepare sample solutions by dissolving the didehydro-iridoid in the different pH buffers to a final concentration of approximately 10-20 µM.[3]

  • For each pH, aliquot the solution into separate vials for each temperature point.

  • Incubate the vials at the different temperatures for a set period (e.g., 30 hours).[3]

  • At specific time intervals (e.g., 0, 3, 6, 12, 24, 30 hours), withdraw a sample from each condition.

  • Dilute the withdrawn sample with methanol (e.g., 1:1 ratio) to stop the reaction and prepare it for analysis.[3]

  • Analyze the samples using a validated UPLC or HPLC method to determine the concentration of the remaining parent compound.

  • Calculate the percentage of degradation at each time point relative to the initial concentration at time 0.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of a didehydro-iridoid.

Materials:

  • Didehydro-iridoid compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UPLC-MS/MS or HPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the didehydro-iridoid in methanol at a concentration of approximately 1 mg/mL.[14]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2 hours). Neutralize with 0.1 M NaOH before analysis.[14]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2 hours). Neutralize with 0.1 M HCl before analysis.[14]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Store the solid didehydro-iridoid or a solution in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[14]

    • Photodegradation: Expose a solution of the didehydro-iridoid to a photostability chamber for 24 hours, while keeping a control sample wrapped in foil at the same temperature.[14]

  • Analysis: Analyze the stressed samples using a UPLC-MS/MS or HPLC-MS/MS method to identify and characterize the degradation products.

Visualizations

Degradation_Pathway_Oleuropein Oleuropein Oleuropein Oleuropein_Aglycone Oleuropein Aglycone Oleuropein->Oleuropein_Aglycone β-glucosidase Elenolic_Acid_Glucoside Elenolic Acid Glucoside Oleuropein->Elenolic_Acid_Glucoside Alkaline Hydrolysis Hydroxytyrosol Hydroxytyrosol Oleuropein_Aglycone->Hydroxytyrosol Esterase Elenolic_Acid Elenolic Acid Oleuropein_Aglycone->Elenolic_Acid Elenolic_Acid_Glucoside->Elenolic_Acid Acid Hydrolysis Glucose Glucose Elenolic_Acid_Glucoside->Glucose

Caption: Enzymatic and chemical degradation pathways of oleuropein.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (Didehydro-iridoid in Methanol) Working Prepare Working Solutions (in different pH buffers) Stock->Working Incubate Incubate at various temperatures (e.g., 20, 40, 60, 80°C) Working->Incubate Sample Sample at time intervals (e.g., 0, 3, 6, 12, 24h) Incubate->Sample Dilute Dilute with Methanol (1:1) Sample->Dilute Analyze Analyze by UPLC/HPLC Dilute->Analyze Data Calculate % Degradation Analyze->Data

Caption: Workflow for pH and temperature stability testing of didehydro-iridoids.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potency: 8,9-Didehydro-7-hydroxydolichodial versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of the natural compound 8,9-Didehydro-7-hydroxydolichodial (DHD) and the widely used chemotherapeutic agent, doxorubicin (B1662922). This analysis is based on available experimental data, offering insights into their relative potencies and mechanisms of action.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 Value
This compound (DHD)HCT116 (Colon Cancer)6.1 ± 2.2 µM[1]
DoxorubicinHCT116 (Colon Cancer)1.22 µM
DoxorubicinA549 (Lung Cancer)1.50 µM[2]
DoxorubicinHeLa (Cervical Cancer)1.00 µM[2]
DoxorubicinLNCaP (Prostate Cancer)0.25 µM[2]
DoxorubicinMCF-7 (Breast Cancer)8306 nM (8.3 µM)
DoxorubicinMDA-MB-231 (Breast Cancer)6602 nM (6.6 µM)
DoxorubicinSMMC-7721 (Hepatocellular Carcinoma)61.27 µM (for Patriniaflavanone A)[3]

Experimental Protocols

The cytotoxic activities of both compounds were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration. The IC50 value is then determined by plotting the cell viability against the log of the drug concentration.

Signaling Pathways and Mechanisms of Action

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic mechanisms. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Replication/Transcription Inhibition Topoisomerase_II->Apoptosis DNA Strand Breaks Cellular_Components Cellular Components (Lipids, Proteins) ROS->Cellular_Components Oxidative Damage Cellular_Components->Apoptosis

Caption: Doxorubicin's multi-faceted cytotoxic mechanism.

This compound

The precise cytotoxic mechanism of this compound has not been fully elucidated. However, studies on other cytotoxic compounds isolated from Patrinia villosa, the plant from which DHD is derived, suggest that induction of apoptosis and cell cycle arrest are common mechanisms of action. For instance, Impecylone A, another compound from Patrinia villosa, was found to induce apoptosis and arrest the cell cycle at the G2/M phase in A549 lung cancer cells.[4] It is plausible that DHD may exert its cytotoxic effects through similar pathways.

DHD_Proposed_Mechanism DHD 8,9-Didehydro-7- hydroxydolichodial Cancer_Cell Cancer Cell DHD->Cancer_Cell Apoptosis Apoptosis Cancer_Cell->Apoptosis Induction of Apoptotic Pathways (Proposed) Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Interference with Cell Cycle Progression (Proposed)

Caption: Proposed cytotoxic mechanism of DHD.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of these compounds is outlined below.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Treatment with Compound Dilutions Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Reading) MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Standard workflow for in vitro cytotoxicity testing.

References

A Comparative Analysis of the Anti-Inflammatory Activities of 8,9-Didehydro-7-hydroxydolichodial and Hydrocortisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the natural iridoid 8,9-Didehydro-7-hydroxydolichodial and the well-established corticosteroid, hydrocortisone (B1673445). The following sections present a summary of their performance based on available experimental data, detailed methodologies of relevant assays, and a visualization of their mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and hydrocortisone has been evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. These cells, when activated with LPS, mimic an inflammatory response by producing key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory capacity of each compound on these markers is a key indicator of its anti-inflammatory potential.

CompoundAssayCell LineIC50 / Effective Concentration
This compound Nitric Oxide (NO) InhibitionRAW 264.726.48 µM[1]
Hydrocortisone (Cortisol) Nitric Oxide (NO) InhibitionRAW 264.7Dose-dependent inhibition observed, though a specific IC50 value is not consistently reported.[2][3]
TNF-α InhibitionRAW 264.7Dose-dependent inhibition of mRNA expression.[2][3]
IL-6 InhibitionRAW 264.7Dose-dependent inhibition of mRNA expression.[2][3]
IL-6 InhibitionHuman MonocytesEC50 of 0.2 µM[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory activity of the compared compounds.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. For experiments, cells are seeded in appropriate multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound or hydrocortisone) for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period with the compound and LPS, an aliquot of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

    • The absorbance of the resulting azo dye is measured at a specific wavelength (typically around 540 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

The levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Procedure:

    • Following treatment, the cell culture supernatant is collected.

    • Commercially available ELISA kits specific for murine TNF-α and IL-6 are used according to the manufacturer's instructions.

    • In brief, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

    • After an incubation period, any unbound substances are washed away.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.

    • Following another incubation and washing step, a substrate solution is added, which results in a color change proportional to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The concentration of the cytokine is determined from a standard curve.

Signaling Pathways and Mechanisms of Action

Both this compound (and related iridoids from Patrinia villosa) and hydrocortisone exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Hydrocortisone Signaling Pathway

Hydrocortisone, a glucocorticoid, acts by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it influences gene expression. Its primary anti-inflammatory mechanisms include the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and the transactivation of anti-inflammatory genes.

hydrocortisone_pathway cluster_nucleus hydrocortisone Hydrocortisone GR Glucocorticoid Receptor (GR) hydrocortisone->GR Binds GR_complex Hydrocortisone-GR Complex GR->GR_complex HSP HSP90 HSP->GR Chaperones nucleus Nucleus GR_complex->nucleus Translocates to NFkB NF-κB GR_complex->NFkB Inhibits AP1 AP-1 GR_complex->AP1 Inhibits anti_inflammatory_genes Anti-inflammatory Genes GR_complex->anti_inflammatory_genes Activates pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->pro_inflammatory_genes Activates AP1->pro_inflammatory_genes Activates

Caption: Hydrocortisone's anti-inflammatory mechanism of action.

This compound and NF-κB/MAPK Signaling

While the specific mechanism for this compound is not fully elucidated, compounds isolated from Patrinia villosa, including iridoids, have been shown to inhibit the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators in response to stimuli like LPS.

iridoid_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, p38, JNK) MyD88->MAPK IKK IKK MyD88->IKK nucleus Nucleus MAPK->nucleus Activates AP-1 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB->nucleus Translocates to pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->pro_inflammatory_mediators Induces expression iridoid 8,9-Didehydro-7- hydroxydolichodial iridoid->MAPK Inhibits iridoid->IKK Inhibits

Caption: Putative anti-inflammatory mechanism via NF-κB/MAPK inhibition.

General Experimental Workflow

The in vitro assessment of anti-inflammatory compounds typically follows a standardized workflow to ensure reproducibility and comparability of results.

experimental_workflow cell_culture 1. Cell Culture (RAW 264.7 Macrophages) seeding 2. Cell Seeding (Multi-well plates) cell_culture->seeding treatment 3. Pre-treatment (Test Compounds) seeding->treatment stimulation 4. Stimulation (LPS) treatment->stimulation incubation 5. Incubation (e.g., 24 hours) stimulation->incubation collection 6. Supernatant Collection incubation->collection analysis 7. Analysis collection->analysis griess Griess Assay (NO) analysis->griess elisa ELISA (TNF-α, IL-6) analysis->elisa

Caption: General workflow for in vitro anti-inflammatory assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 8,9-didehydro-7-hydroxydolichodial (DHD) and related iridoid compounds. The structure-activity relationships (SAR) are explored through a detailed presentation of experimental data on their anticancer and antioxidant properties. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Related Iridoids

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This compound (DHD) is an iridoid that has been isolated from plants such as Patrinia villosa. Its unique chemical structure, characterized by a cyclopentanopyran ring system with specific functional groups, has drawn interest for its potential therapeutic applications. Understanding the relationship between the structural features of DHD and its analogues and their biological efficacy is crucial for the development of novel therapeutic agents.

Comparative Biological Activity

The biological activities of this compound and related iridoids have been evaluated using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their cytotoxic and antioxidant potentials.

Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxic effects of DHD and its related compounds have been assessed primarily using the MTT assay, which measures cell viability.

CompoundCell LineIC50 (µM)Reference
This compound (DHD) HCT116 (Colon Cancer)6.1 ± 2.2[1]
Patriniaflavanone ASMMC-7721 (Hepatocarcinoma)Significant inhibitory effect[2]
Impecylone AHepG2 (Liver Cancer)Cytotoxic effects observed[2]
Impecylone AA549 (Lung Cancer)Cytotoxic effects observed[2]

Note: IC50 represents the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic activity.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant potentials of DHD and related iridoids have been investigated through the measurement of nitric oxide (NO) inhibition and radical scavenging assays such as DPPH and ABTS.

CompoundAssayIC50 (µM)Reference
This compound (DHD) NO Production Inhibition (LPS-activated RAW264.7 cells)26.48[3]
Patriscabioin MNO Production Inhibition (LPS-activated RAW264.7 cells)18.14[3]
Patriscabioin NNO Production Inhibition (LPS-activated RAW264.7 cells)18.93[3]
Patriscabioin PNO Production Inhibition (LPS-activated RAW264.7 cells)22.00[3]
Patriscabioin QNO Production Inhibition (LPS-activated RAW264.7 cells)13.64[3]

Structure-Activity Relationship Insights

The available data suggests that the iridoid scaffold is a promising backbone for the development of anticancer and anti-inflammatory agents. The presence and position of hydroxyl and aldehyde functional groups, as well as the degree of unsaturation in the cyclopentane (B165970) ring, appear to play a significant role in the biological activity of these compounds. For instance, the cytotoxic activity of DHD against colon cancer cells highlights the potential of its specific structural features. Further synthesis and evaluation of DHD analogues are necessary to delineate the precise structural requirements for enhanced potency and selectivity.

Signaling Pathway Modulation

Iridoids are known to exert their biological effects by modulating key cellular signaling pathways. The primary pathways implicated in the anticancer and anti-inflammatory activities of this class of compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or growth factors, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Iridoids have been shown to inhibit this pathway at multiple points.

Caption: Iridoid-mediated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways can lead to the transcription of genes that promote inflammation and cancer progression. Iridoids have demonstrated the ability to suppress the phosphorylation and activation of key kinases in these pathways.

MAPK_Pathway Extracellular_Signal Extracellular_Signal Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Iridoids Iridoids Iridoids->MAPK inhibits phosphorylation MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with compounds for 24-72h Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution (0.5 mg/mL) Compound_Treatment->MTT_Addition Incubation 4. Incubate for 4h at 37°C MTT_Addition->Incubation Formazan_Solubilization 5. Add DMSO to dissolve formazan Incubation->Formazan_Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

References

Unveiling the Molecular Target of 8,9-Didehydro-7-hydroxydolichodial: A Comparative Guide to its Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-inflammatory properties of 8,9-Didehydro-7-hydroxydolichodial, an iridoid isolated from Patrinia villosa. While a definitive molecular target remains to be pinpointed, this guide presents compelling evidence for its mechanism of action through the inhibition of nitric oxide (NO) production, a key inflammatory mediator. The guide provides a comparative analysis with known inhibitors of critical signaling pathways implicated in inflammation, offering valuable insights for future research and drug discovery.

Comparative Analysis of Anti-Inflammatory Activity

This compound has been shown to significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, with a reported half-maximal inhibitory concentration (IC50) of 26.48 μM. This anti-inflammatory effect is likely mediated through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are major regulators of inflammatory responses.

To provide a clear perspective on its potency and potential mechanism, the following table compares the inhibitory activity of this compound with that of well-characterized inhibitors targeting key kinases within the NF-κB and MAPK pathways.

CompoundTarget/MechanismCell LineStimulantAssayIC50 / Effective Concentration
This compound Inhibition of NO Production RAW264.7 LPS Griess Assay 26.48 μM
SC-514IKKβ inhibitor (NF-κB pathway)RAW264.7LPSGriess Assay~5-20 μM
SP600125JNK inhibitor (MAPK pathway)RAW264.7LPSGriess Assay~10-20 μM
SB203580p38 inhibitor (MAPK pathway)RAW264.7LPSGriess Assay~1-10 μM
U0126MEK1/2 inhibitor (ERK pathway)RAW264.7LPSGriess Assay~10 μM

Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or comparator compounds for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • After the 24-hour incubation period, 100 μL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume (100 μL) of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.

Visualizing the Molecular Landscape

To better understand the cellular mechanisms at play, the following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and the workflow of the experimental procedure used to assess the inhibitory effects of the compounds.

LPS_Signaling_Pathway cluster_nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK Activates p38 p38 TAK1->p38 Activates ERK ERK TAK1->ERK Activates IKK IKK TAK1->IKK Activates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates ERK->AP1 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus AP1->Nucleus iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: LPS-induced inflammatory signaling pathways leading to nitric oxide production.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Nitric Oxide Assay Seed_Cells Seed RAW264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with compound (1 hour) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_RT Incubate at RT (10 min) Add_Griess_Reagent->Incubate_RT Measure_Absorbance Measure Absorbance at 540 nm Incubate_RT->Measure_Absorbance Data_Analysis Data Analysis (Calculate Nitrite Concentration) Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for assessing nitric oxide production.

This guide serves as a valuable resource for researchers investigating novel anti-inflammatory agents. By contextualizing the activity of this compound with established inhibitors, it paves the way for a more targeted exploration of its therapeutic potential. Further studies are warranted to definitively identify its direct molecular target(s) within the intricate network of inflammatory signaling.

Reproducibility of Bioactivity Studies: A Comparative Analysis of 8,9-Didehydro-7-hydroxydolichodial

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer and anti-inflammatory properties of 8,9-Didehydro-7-hydroxydolichodial (DHD), with a focus on the reproducibility of its bioactivity. This guide provides a comparative analysis with alternative compounds, detailed experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.

Introduction

This compound (DHD) is an iridoid compound derived from the medicinal plant Patrinia villosa. Traditionally used in Chinese medicine for gastrointestinal disorders, recent studies have highlighted its potential as an anti-cancer and anti-inflammatory agent. A notable characteristic of DHD is that it is a heat-generated compound, formed from the natural precursor valerosidate (B151126) during the boiling process of the plant extract[1][2][3]. This guide aims to provide a comprehensive overview of the bioactivity of DHD, critically examining the available quantitative data and experimental methodologies to assess the potential for reproducibility of these findings.

Anti-Cancer Bioactivity: A Quantitative Comparison

Recent research has demonstrated the inhibitory effects of DHD on the viability and migration of human colon cancer cells. The following table summarizes the cytotoxic activity of DHD and its precursor, valerosidate, against the HCT116 colon cancer cell line, and provides a comparison with a standard chemotherapeutic agent, 5-Fluorouracil.

CompoundCell LineBioactivity EndpointIC50 Value (µM)Citation
This compound (DHD) HCT116Cell Viability6.1 ± 2.2[1][2][3]
ValerosidateHCT116Cell Viability22.2 ± 1.1[1][2][3]
5-FluorouracilHCT116Cell Viability~2-5 (literature values)

Note: The IC50 value for 5-Fluorouracil can vary depending on the specific experimental conditions.

In addition to its effect on cell viability, DHD has been shown to significantly inhibit the migration of HCT116 cells. At a concentration of 2.75 µM, DHD suppressed cell migration by 74.8%[1][2]. This anti-migratory effect is crucial for its potential as an anti-metastatic agent.

Anti-Inflammatory Bioactivity: A Comparative Look

The anti-inflammatory properties of DHD have been evaluated by its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The table below compares the anti-inflammatory activity of DHD with other iridoids isolated from Patrinia villosa.

CompoundBioactivity EndpointIC50 Value (µM)Citation
This compound (DHD) NO Production Inhibition26.48[4]
Patriscabioin MNO Production Inhibition18.14[4]
Patriscabioin NNO Production Inhibition18.93[4]
Patriscabioin PNO Production Inhibition22.00[4]
Patriscabioin QNO Production Inhibition13.64[4]
Aminoguanidine Hydrochloride (Positive Control)NO Production InhibitionNot specified in the abstract[4]

These findings indicate that while DHD possesses anti-inflammatory activity, other iridoid constituents of Patrinia villosa may exhibit more potent effects in this specific assay.

Signaling Pathways and Mechanism of Action

Studies suggest that the anti-cancer effects of DHD are mediated through the upregulation of key tumor suppressor proteins. Western blot analysis has shown that DHD treatment (5.5 µM) leads to a significant increase in the expression of p53 (34.8% increase) and PTEN (13.9% increase) in HCT116 cells[1][2]. The activation of these tumor suppressors can lead to cell cycle arrest and apoptosis.

For iridoids in general, the anti-inflammatory and anti-cancer activities are often linked to the modulation of major signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][6]. These pathways are critical regulators of inflammation and cell proliferation. While the direct effect of DHD on the NF-κB and MAPK pathways has not been explicitly detailed in the available literature, its impact on downstream inflammatory mediators like NO suggests a potential interaction with these signaling cascades.

DHD_Anticancer_Pathway DHD 8,9-Didehydro-7- hydroxydolichodial (DHD) p53 p53 (Tumor Suppressor) DHD->p53 Upregulates PTEN PTEN (Tumor Suppressor) DHD->PTEN Upregulates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis PTEN->CellCycleArrest PTEN->Apoptosis Inhibition Inhibition of Cancer Cell Growth CellCycleArrest->Inhibition Apoptosis->Inhibition

Caption: Proposed anticancer signaling pathway of DHD.

Iridoid_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Iridoids Iridoids (e.g., DHD) Iridoids->MAPK Iridoids->NFkB ProInflammatory Pro-inflammatory Mediators (e.g., NO) MAPK->ProInflammatory NFkB->ProInflammatory

Caption: General anti-inflammatory pathway for iridoids.

Experimental Protocols for Reproducibility

To ensure the reproducibility of the reported bioactivities of DHD, adherence to detailed and standardized experimental protocols is essential. Below are the methodologies for the key assays cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • HCT116 human colon cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (DHD)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of DHD (or other test compounds) and incubate for the desired period (e.g., 48 hours). A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed HCT116 cells in 96-well plate B Incubate for 24h A->B C Treat with DHD (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in activated macrophages.

Materials:

  • RAW264.7 murine macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (DHD)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

  • Incubation: Incubate the plates for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of DHD for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plates for another 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells. The IC50 value is determined from the dose-response curve.

Griess_Assay_Workflow A Seed RAW264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with DHD, then stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Incubate for 10 min F->G H Measure absorbance at 540 nm G->H I Calculate IC50 H->I

Caption: Workflow for the Griess nitric oxide assay.

Conclusion and Future Directions

The available data suggest that this compound is a promising bioactive compound with both anti-cancer and anti-inflammatory properties. The quantitative data on its IC50 values provide a solid foundation for further investigation. However, to ensure the reproducibility and robustness of these findings, it is imperative that future studies adhere to standardized and well-documented protocols, such as those outlined in this guide.

Further research should focus on:

  • Validating the bioactivity of DHD in a broader range of cancer cell lines and in vivo animal models.

  • Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, particularly its interaction with the NF-κB and MAPK signaling pathways.

  • Investigating the synergistic potential of DHD with other iridoids from Patrinia villosa or with conventional chemotherapeutic agents.

  • Conducting pharmacokinetic and toxicological studies to assess its potential as a therapeutic agent.

By focusing on these areas, the scientific community can build upon the initial promising findings and fully explore the therapeutic potential of this heat-generated iridoid.

References

Comparative Cytotoxicity of Iridoids in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various iridoids against several cancer cell lines, supported by experimental data from peer-reviewed studies. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various iridoids against a range of cancer cell lines. It is important to note that these values are compiled from different studies, and experimental conditions such as incubation time and assay type may vary, affecting direct comparability.

IridoidCancer Cell LineCell TypeIC50 (µM)Reference(s)
Genipin HeLaCervical Cancer419 ± 27.25[1]
CaSkiCervical Cancer150 - 200[1]
CaLoCervical Cancer150 - 200[1]
INBLCervical Cancer>200[1]
H1299Non-small-cell Lung Cancer351.5[2]
SK-N-SHNeuroblastoma148.0 (48h)[3]
Verminoside Hep-2Laryngeal Carcinoma128[4]
RDRhabdomyosarcoma70[4]
L20BMurine L-cells103[4]
Amphicoside Hep-2Laryngeal Carcinoma340[4]
Veronicoside Hep-2Laryngeal Carcinoma153.3[4]
Plumericin NB4Leukemia4.35 ± 0.21 µg/mL[4]
K562Leukemia5.58 ± 0.35 µg/mL[4]
Globularifolin SACC-83Salivary Adenoid Cystic Carcinoma10[4]
U87Glioma7.5[5]
HCC827Lung Cancer8[6]
SK-LU-1Lung Cancer8[6]
Luzonoside A HeLa S3Cervical Cancer3-7[6]
Luzonoside B HeLa S3Cervical Cancer3-7[6]
Arbortristoside-C Hep-2Laryngeal Carcinoma100 mg/ml[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are standardized to be broadly applicable for the screening of natural products.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the iridoid compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Apoptosis Detection

2.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the iridoid compounds at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by iridoids and a typical experimental workflow for cytotoxicity screening.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 3. Iridoid Compound Treatment seeding->treatment incubation 4. Incubation (24-72h) treatment->incubation reagent 5. Addition of Cytotoxicity Reagent (e.g., MTT) incubation->reagent measurement 6. Absorbance/Fluorescence Measurement reagent->measurement viability 7. Calculation of Cell Viability (%) measurement->viability ic50 8. Determination of IC50 Value viability->ic50

Caption: General workflow for in vitro cytotoxicity screening of iridoids.

PI3K/Akt Signaling Pathway Inhibition by Iridoids

Several iridoids, such as globularifolin, have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Iridoids Iridoids (e.g., Globularifolin) Iridoids->Akt inhibit

Caption: Iridoids can inhibit the PI3K/Akt pathway, leading to decreased proliferation and increased apoptosis.

MAPK/ERK Signaling Pathway Inhibition by Iridoids

The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation that can be targeted by iridoids like globularifolin.[5]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression & Proliferation TranscriptionFactors->CellCycle Iridoids Iridoids (e.g., Globularifolin) Iridoids->MEK inhibit Iridoids->ERK inhibit

References

Safety Operating Guide

Safe Disposal of 8,9-Didehydro-7-hydroxydolichodial: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 8,9-Didehydro-7-hydroxydolichodial. The following procedures are based on general best practices for the disposal of organic laboratory chemicals of unknown toxicity. All laboratory personnel must conduct a site-specific risk assessment before handling and disposal, and strictly adhere to their institution's and local authorities' hazardous waste regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Since the specific hazards of this compound are not well-documented, it should be treated as a hazardous substance.

Immediate Safety and Handling Precautions

Due to the unknown toxicity of this compound, all handling and disposal procedures must be conducted within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory to prevent inhalation, ingestion, and skin contact.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]To prevent skin contact with the compound and solvents.
Eye Protection Safety goggles or a full-face shield.[2][3][4]To protect eyes from splashes of the chemical or its solutions.
Body Protection A lab coat or chemical-resistant apron.[1][4]To protect skin and clothing from contamination.
Respiratory An air-purifying respirator may be necessary depending on the risk assessment, especially when handling powders.[3][5]To prevent inhalation of airborne particles or aerosols.
Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[6][7] Never mix incompatible wastes.[8] All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][10][11]

Step-by-Step Disposal Procedures

The disposal method for this compound depends on its form (solid, in solution) and the type of contaminated material. Organic substances should not be poured down the drain.[1][10]

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Procedure
Solid (Pure) Compound 1. Collect the solid waste in its original container if possible, or in a new, compatible, and sealable container.[6]2. Ensure the container is tightly sealed and properly labeled as hazardous waste, including the chemical name.3. Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.4. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[9]
Solutions in Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)1. Segregate waste streams. Halogenated organic wastes (containing Chloroform, Dichloromethane) must be collected separately from non-halogenated organic wastes (containing Ethyl Acetate, Acetone, DMSO).[1][7]2. Pour the waste solution into the appropriate, labeled hazardous waste container (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").[7]3. Do not overfill the container; leave adequate headspace.4. Keep the container tightly closed when not in use.[6]5. Store in a designated hazardous waste area and arrange for professional disposal.[12]
Contaminated Labware (Solid Waste) (e.g., gloves, pipette tips, paper towels)1. Decontaminate grossly contaminated labware if feasible and safe.[13]2. Collect all disposable items that have come into contact with the compound in a designated, sealed plastic bag or a labeled container for solid hazardous waste.[8][10]3. Ensure the bag or container is clearly marked as "Hazardous Waste" and lists the chemical contaminant.4. Dispose of this solid waste through your institution's hazardous waste program.[10]
Empty Chemical Containers 1. An empty container that held an acutely hazardous waste may need to be triple-rinsed with a suitable solvent.[11]2. The rinsate must be collected and disposed of as hazardous chemical waste.[11]3. After proper rinsing, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash or glass recycling.[11]
Spill Management

In the event of a spill, evacuate the area if necessary and alert your supervisor. For small spills, and only if you are trained to do so, use a chemical spill kit to absorb the material. The absorbent material must then be collected and disposed of as hazardous waste.[11]

Visualized Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the correct disposal pathway for waste containing this compound.

G Figure 1. Disposal Workflow for this compound Waste cluster_form Determine Waste Form cluster_disposal Disposal Pathway start Identify Waste Containing This compound is_solid Solid Compound or Contaminated Labware? start->is_solid is_liquid Liquid Solution? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Halogenated Solvent? is_liquid->liquid_waste Yes final_step Store in Designated Area & Arrange for Professional Disposal solid_waste->final_step halogenated Collect in Halogenated Organic Waste Container liquid_waste->halogenated Yes non_halogenated Collect in Non-Halogenated Organic Waste Container liquid_waste->non_halogenated No halogenated->final_step non_halogenated->final_step

Caption: Disposal Workflow for this compound Waste

References

Personal protective equipment for handling 8,9-Didehydro-7-hydroxydolichodial

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8,9-Didehydro-7-hydroxydolichodial

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on its chemical class (iridoid dialdehyde) and general laboratory safety principles. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Researchers must conduct a thorough, site-specific risk assessment before handling this chemical.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is limited, its classification as an iridoid and a dialdehyde (B1249045) suggests potential hazards. Iridoids can be irritating, and aldehydes are often associated with skin, eye, and respiratory irritation.[1][2] A thorough risk assessment is the first step in ensuring safe handling.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Toxicity: The full toxicological profile is not well-documented. Assume the compound is harmful and handle with care.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.[1]Fully buttoned laboratory coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and transfers (in a fume hood) Chemical splash goggles. A face shield is recommended if there is a splash hazard.[3]Nitrile or neoprene gloves.[1] Change gloves immediately upon contamination.Fully buttoned laboratory coat.Not generally required if handled in a certified chemical fume hood.
Handling outside of a fume hood (e.g., transport) Safety glasses with side shields.Nitrile or neoprene gloves.[1]Fully buttoned laboratory coat.Consider an N95 respirator if there is a risk of aerosol generation.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and solvent used.

Operational and Disposal Plans

Experimental Protocols: Safe Handling Procedures

3.1. Preparation and Handling:

  • Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Solvent Selection: The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] These solvents have their own hazards; consult their specific SDSs before use.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

3.2. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or involves a volatile solvent.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the contaminated area.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect dry waste (e.g., contaminated gloves, weighing boats) in a designated, sealed, and labeled hazardous waste bag or container.

    • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh Compound C->D E Dissolve in Solvent D->E F Perform Experiment E->F G Decontaminate Glassware F->G H Segregate Waste G->H I Doff PPE H->I K Label Hazardous Waste H->K J Wash Hands I->J L Store in Satellite Area K->L M EHS Pickup L->M

Caption: Workflow for handling this compound.

G PPE Selection Logic cluster_ppe Required PPE A Chemical Properties: - Iridoid Dialdehyde - Potential Irritant - Unknown Toxicity B Task-Based Risk Assessment A->B C Engineering Controls: Fume Hood B->C D Administrative Controls: SOPs, Training B->D E Personal Protective Equipment (PPE) B->E F Eye Protection E->F G Gloves E->G H Lab Coat E->H I Respiratory Protection (As Needed) E->I

Caption: Logical relationship for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-Didehydro-7-hydroxydolichodial
Reactant of Route 2
8,9-Didehydro-7-hydroxydolichodial

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。